Product packaging for 3-Cyano-4-fluorobenzoic acid(Cat. No.:CAS No. 171050-06-9)

3-Cyano-4-fluorobenzoic acid

Cat. No.: B068771
CAS No.: 171050-06-9
M. Wt: 165.12 g/mol
InChI Key: JMHGATOBRPWPBZ-UHFFFAOYSA-N
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Description

3-Cyano-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4FNO2 B068771 3-Cyano-4-fluorobenzoic acid CAS No. 171050-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGATOBRPWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378782
Record name 3-cyano-4-fluorobenzoic acid
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Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171050-06-9
Record name 3-cyano-4-fluorobenzoic acid
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Record name 3-Cyano-4-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorobenzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its application in drug discovery, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

The distinct arrangement of functional groups in this compound governs its physical and chemical behavior. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the acidity of the carboxylic acid. The presence of these polar groups also affects its solubility and other physical characteristics.

Table 1: Core Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₈H₄FNO₂[1][2]
Molecular Weight 165.12 g/mol [1][2]
CAS Number 171050-06-9[1]
Appearance White to off-white crystalline powder[2]
Melting Point 180-182 °C[1]
Boiling Point 322.4 °C at 760 mmHg[1]
Density 1.42 g/cm³[1]
pKa Approximately 3.20 (Predicted)[3]
LogP 1.46[1]
Vapor Pressure 0.000115 mmHg at 25 °C[1]
Refractive Index 1.564[1]
Flash Point 148.8 °C[1]
Table 2: Spectral Data for Analagous Compounds

Table 2a: 1H and 13C NMR Data for 4-Fluorobenzoic Acid in DMSO-d₆ [4]

1H NMRShift (ppm)MultiplicityCoupling Constant (J)
H-2, H-68.01dd5.64, 5.6 Hz
H-3, H-57.32t8.88 Hz
-COOH13.06s-
13C NMRShift (ppm)
C=O166.85, 166.63
C-F164.14
C-2, C-6132.61, 132.52
C-1127.84, 127.81
C-3, C-5116.18, 115.96

Table 2b: 13C NMR Data for 3-Cyanobenzoic Acid

13C NMRShift (ppm)
C=O165.0
C-1133.5
C-5133.2
C-6132.8
C-4130.3
C-2129.8
C-3112.5
C≡N118.2

Table 2c: Key IR Absorption Bands for 4-Cyanobenzoic Acid

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3100-2500Broad
C=O (Carboxylic Acid)1700-1680Strong
C≡N (Nitrile)2240Medium
C-F (Aromatic)1250-1100Strong
C-O (Carboxylic Acid)1320-1210Strong

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Due to its high boiling point, the determination requires a suitable high-boiling point liquid for the heating bath.

Methodology:

  • Apparatus Setup: A small test tube containing a few milliliters of this compound is attached to a thermometer. A capillary tube, sealed at one end, is placed inverted into the test tube. The assembly is then suspended in a heating bath (e.g., silicone oil) within a Thiele tube.

  • Heating: The Thiele tube is gently heated at the side arm.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination by Potentiometric Titration

The acidity of the carboxylic acid group can be precisely determined by potentiometric titration.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the first or second derivative of the titration curve.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in oncology. The cyano and carboxylic acid groups provide reactive handles for further chemical modifications, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Kinase Inhibitor Intermediate

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Small molecule kinase inhibitors are designed to block the activity of these enzymes. This compound is frequently used as a starting material or key intermediate in the multi-step synthesis of these inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, highlighting the incorporation of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A This compound C Amide Bond Formation A->C Coupling Agent (e.g., HATU, EDCI) B Amine Moiety (R-NH2) B->C D Intermediate Amide C->D E Further Functionalization (e.g., Suzuki Coupling, Cyclization) D->E F Kinase Inhibitor E->F

Caption: Generalized synthetic workflow for a kinase inhibitor.

In a typical synthesis, the carboxylic acid of this compound is activated and coupled with an amine-containing fragment to form an amide bond. This is a crucial step in assembling the core structure of many kinase inhibitors. Subsequent reactions, such as cross-coupling or cyclization, are then performed to build the final, biologically active molecule.

Logical Relationship in Drug Design

The physicochemical properties of this compound are directly linked to its utility in drug design. The following diagram illustrates this relationship.

G cluster_properties Physicochemical Properties cluster_applications Drug Design Applications prop1 Carboxylic Acid (pKa ~3.2) app1 Amide Bond Formation (Versatile Linker) prop1->app1 Enables prop2 Cyano Group (Polar, H-bond acceptor) app2 Scaffold for Kinase Inhibitors prop2->app2 Provides prop3 Fluorine Atom (Metabolic Blocker, Modulates pKa) app3 Improved Pharmacokinetics (Bioavailability, Half-life) prop3->app3 Contributes to app1->app2

Caption: Property-application relationship in drug design.

Conclusion

This compound is a fundamentally important molecule for the development of new chemical entities, particularly in the realm of targeted cancer therapies. Its well-defined physicochemical properties, coupled with its synthetic versatility, ensure its continued use as a valuable building block for medicinal chemists and researchers. This guide provides a foundational understanding of its core characteristics and applications, serving as a valuable resource for professionals in the field.

References

A Technical Guide to the Spectroscopic Data of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Cyano-4-fluorobenzoic acid (CAS No: 171050-06-9). Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this document combines reported data with predicted values and data from structurally similar compounds to offer a comprehensive analytical profile. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₄FNO₂[1]

  • Molecular Weight: 165.12 g/mol [1]

  • Appearance: White to off-white solid

  • Melting Point: 187-188 °C

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityAssignment
~13.5Singlet-COOH
~8.3DoubletAromatic H (H-2)
~8.1MultipletAromatic H (H-6)
~7.6MultipletAromatic H (H-5)

Note: Predicted values are based on the analysis of similar compounds and standard chemical shift increments. The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~165-COOH
~163 (d, ¹JCF)C-F
~136C-2
~132C-6
~120C-5
~115-CN
~110 (d, ²JCF)C-3
~105C-1

Note: Predicted values. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other carbons may also show smaller coupling constants.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~2230MediumC≡N stretch (Nitrile)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1200StrongC-F stretch (Aryl fluoride)

Note: These are characteristic absorption bands. The C≡N stretch is a key feature for identifying the cyano group.

Table 4: Mass Spectrometry Data
  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Positive

m/z (Mass-to-Charge Ratio)Ion
166.0295[M+H]⁺
188.0114[M+Na]⁺

Note: The exact mass of this compound is 165.0226 g/mol .[1] The [M+H]⁺ ion is commonly observed in ESI-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and a drying gas temperature of 250-350 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data Acquire & Process FID NMR->NMR_Data IR_Data Acquire & Process Interferogram IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure Chemical Shifts, Coupling IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Formula

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Interpretation_Logic cluster_1h ¹H NMR cluster_13c ¹³C NMR H_COOH ~13.5 ppm (s, 1H) -COOH Structure 3-Cyano-4-fluorobenzoic Acid Structure H_COOH->Structure H_Aromatic ~7.6-8.3 ppm (m, 3H) Aromatic Protons H_Aromatic->Structure C_COOH ~165 ppm -COOH C_COOH->Structure C_Aromatic ~105-163 ppm Aromatic Carbons C_Aromatic->Structure C_CN ~115 ppm -CN C_CN->Structure

Caption: Logical relationships in NMR spectral interpretation for structure confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and chemical stability of 3-Cyano-4-fluorobenzoic acid (C₈H₄FNO₂), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related structural analogs to provide valuable insights for its handling, formulation, and development.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Its chemical structure, featuring a carboxylic acid, a cyano group, and a fluorine atom on a benzene ring, dictates its physicochemical properties.

PropertyValue/InformationSource
Molecular Formula C₈H₄FNO₂[2]
Molecular Weight 165.12 g/mol [2]
Appearance White Powder[3]
Boiling Point 322.4°C at 760 mmHg[3]
Storage Room temperature, dry seal[3]

For the structurally similar isomer, 4-Cyano-3-fluorobenzoic acid, a melting point of 162 - 166 °C has been reported.[1]

Solubility Profile

The carboxylic acid group suggests that solubility is pH-dependent and likely increases in alkaline solutions due to the formation of the carboxylate salt. The presence of the polar cyano and fluoro groups, along with the aromatic ring, indicates that it is likely to be soluble in polar organic solvents. For the related compound, 4-Cyano-3-fluorobenzoic acid, it is noted to have enhanced solubility, making it a valuable intermediate in synthesis.[1] Another analog, 4-Fluorobenzoic acid, is described as moderately soluble in water and more soluble in organic solvents like ethanol and acetone.

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterLow to ModerateThe carboxylic acid group can form hydrogen bonds with water, but the aromatic ring is hydrophobic. Solubility is expected to increase with pH.
MethanolSolublePolarity of methanol is suitable for dissolving both the polar functional groups and the aromatic ring. 4-Cyano-3-fluorobenzoic acid is soluble in methanol.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the molecule.
AcetoneSolubleA polar aprotic solvent that should effectively dissolve the compound.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds.

Chemical Stability

Fluorinated benzoic acids are generally considered to be chemically stable compounds.[4] The C-F bond is notably strong, contributing to the overall stability of the molecule.

General Stability: The isomeric 4-Cyano-3-fluorobenzoic acid is reported to be stable under normal handling and storage conditions.[5] It is advisable to store this compound at room temperature under a dry seal to prevent potential degradation.[3]

Incompatibilities: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents are listed as incompatible with 4-Cyano-3-fluorobenzoic acid and should be avoided when handling this compound as well.[5]

Thermal Stability: While no specific data exists for this compound, a study on the structurally related 3-Fluorobenzoic acid, morpholide predicts the onset of thermal decomposition to be in the range of 250-300 °C.[6] This suggests that this compound is likely to be thermally stable at typical processing temperatures.

pH and Hydrolytic Stability: The presence of a cyano (nitrile) group and a carboxylic acid suggests potential for hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The nitrile group can hydrolyze to a carboxylic acid, and the carboxylic acid can undergo esterification or other reactions.

Photostability: As a substituted aromatic compound, there is a potential for photodegradation upon exposure to UV light. Formal photostability testing according to ICH guidelines would be necessary to fully characterize this aspect.

Potential Degradation Pathway:

Based on studies of the bacterial degradation of fluorobenzoates, a plausible degradation pathway for this compound in a biological or environmental context could involve initial dioxygenation of the aromatic ring, followed by ring cleavage.[7][8] Under chemical stress conditions (e.g., strong acid/base), hydrolysis of the cyano group to a carboxylic acid is a likely degradation route.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH modifier (e.g., formic acid or ammonium acetate) is a common starting point.

  • Forced Degradation Studies:

    • Acidic/Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room and elevated temperatures.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.

    • Photodegradation: Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks, which represent degradation products. Peak purity analysis using a photodiode array (PDA) detector can help confirm that the parent peak is not co-eluting with any degradants.

Visualizations

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Centrifuge/Filter B->C D Quantify concentration by HPLC C->D

Caption: A generalized workflow for determining the solubility of a compound.

G Plausible Degradation Pathway of this compound A This compound B Hydrolysis of Cyano Group (Strong Acid/Base) A->B D Dioxygenation (Bacterial Degradation) A->D C 4-Fluoro-isophthalic Acid B->C E Hydroxylated Intermediates D->E F Ring Cleavage Products E->F

Caption: Potential degradation routes for this compound.

References

An In-depth Technical Guide on the Crystal Structure of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the determination of the crystal structure of 3-Cyano-4-fluorobenzoic acid. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the synthesis, crystallization, and X-ray crystallographic analysis protocols based on established methods for similar small organic molecules and benzoic acid derivatives. Furthermore, this guide explores the potential biological significance of this compound, particularly in the context of targeting the Gastrin-Releasing Peptide Receptor (GRPR) for cancer imaging and therapy. The presented experimental workflows and hypothetical crystallographic data serve as a robust framework for researchers undertaking the structural elucidation and application of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals.[1] Its functional groups, including a carboxylic acid, a cyano group, and a fluorine atom, make it a versatile building block in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, such as solubility and melting point, and for designing its interactions with biological targets. This guide details the necessary steps to determine this crystal structure and discusses its potential relevance in drug development.

Data Presentation

Although the specific crystallographic data for this compound is not yet reported, Table 1 presents a summary of typical physical and chemical properties, while Table 2 provides hypothetical, yet realistic, crystallographic parameters based on the analysis of structurally related benzoic acid derivatives found in the Cambridge Structural Database.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄FNO₂[5]
Molecular Weight165.12 g/mol [5]
CAS Number171050-06-9[5]
Boiling Point322.4°C at 760 mmHg[1]
AppearanceWhite PowderMySkinRecipes

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1000 - 1500
Z4
Density (calculated) (g/cm³)1.5 - 1.7
R-factor< 0.05

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a corresponding benzaldehyde derivative. The following protocol is adapted from established procedures.

Workflow for Synthesis:

cluster_synthesis Synthesis of this compound start Start: 2-fluoro-5-formylbenzonitrile dissolve Dissolve in tert-butanol and water start->dissolve add_reagents Add sodium chlorite and disodium hydrogen phosphate dihydrate dissolve->add_reagents react Stir overnight at room temperature add_reagents->react acidify Acidify with HCl to pH 3.5 react->acidify extract Extract with dichloromethane/isopropanol acidify->extract dry Dry organic phase over anhydrous sodium sulfate extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by extraction with sodium bicarbonate solution concentrate->purify end_product End Product: This compound purify->end_product

A flowchart illustrating the synthetic pathway for this compound.

Procedure:

  • Dissolution: 2-fluoro-5-formylbenzonitrile is dissolved in a mixture of tert-butanol and water.

  • Reagent Addition: Sodium chlorite and disodium hydrogen phosphate dihydrate are added to the solution.

  • Reaction: The mixture is stirred overnight at room temperature.

  • Acidification and Extraction: The reaction mixture is acidified with dilute hydrochloric acid to a pH of 3.5 and then extracted multiple times with a dichloromethane/isopropanol mixture.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by extraction with an aqueous sodium bicarbonate solution, followed by acidification of the aqueous phase to precipitate the pure this compound.

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[6][7][8][9] Vapor diffusion is a widely successful method for small organic molecules.[8]

Procedure:

  • Solvent Selection: A solvent system where this compound has moderate solubility is chosen. A common approach is to dissolve the compound in a relatively low-volatility solvent (e.g., dimethylformamide, DMF) and use a more volatile anti-solvent (e.g., diethyl ether).

  • Sample Preparation: A saturated solution of the compound is prepared in the low-volatility solvent. This solution is placed in a small, open vial.

  • Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container that contains the anti-solvent.

  • Crystal Growth: The anti-solvent vapor slowly diffuses into the solution in the small vial, gradually reducing the solubility of the compound and promoting slow crystallization. The setup is left undisturbed in a vibration-free environment, potentially at a controlled temperature, for several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines the general procedure for data collection and structure determination.[10][11][12][13]

Workflow for Crystal Structure Determination:

cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_selection Select a high-quality single crystal mounting Mount the crystal on a goniometer head crystal_selection->mounting data_collection Collect diffraction data using an X-ray diffractometer mounting->data_collection data_processing Process data: Integration and scaling data_collection->data_processing structure_solution Solve the structure using direct methods or Patterson methods data_processing->structure_solution structure_refinement Refine the structural model against the experimental data structure_solution->structure_refinement validation Validate the final crystal structure structure_refinement->validation cif_deposition Deposit data in a crystallographic database (e.g., CCDC) validation->cif_deposition

A workflow diagram for the determination of a crystal structure using SC-XRD.

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and accuracy.

Potential Biological Relevance and Signaling Pathway

The 3-cyano-4-fluorobenzoyl moiety has been incorporated into peptides for targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several types of cancer, including prostate and breast cancer.[14] This suggests that this compound could be a valuable precursor for developing radiolabeled imaging agents or targeted therapies.

Hypothesized Signaling Pathway Involvement:

A peptide conjugate of this compound could bind to GRPR, a G-protein coupled receptor (GPCR). Upon binding, it would trigger a conformational change in the receptor, leading to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which can influence cell proliferation and survival.

cluster_pathway Hypothesized GRPR Signaling Pathway ligand 3-Cyano-4-fluorobenzoyl- Peptide Conjugate grpr GRPR (G-protein coupled receptor) ligand->grpr Binds to g_protein Gq/11 protein grpr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ release from ER ip3->ca_release cellular_response Cellular Responses (e.g., proliferation, survival) pkc->cellular_response ca_release->cellular_response

A diagram of the potential signaling pathway initiated by a GRPR-targeting ligand.

Conclusion

This technical guide has outlined the essential experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound. While the definitive crystal structure remains to be elucidated, the provided methodologies and hypothetical data offer a solid foundation for future research. The potential of this compound as a precursor for GRPR-targeting agents highlights the importance of its structural characterization in the context of modern drug discovery and development. The workflows and diagrams presented herein are intended to guide researchers in their efforts to unlock the full potential of this and similar molecules.

References

Reactivity of cyano and carboxylic acid groups in 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the distinct and tunable reactivity of its three functional moieties: a carboxylic acid, a cyano group, and an activated fluorine atom on an aromatic ring. This guide provides a comprehensive analysis of the electronic factors governing the molecule's reactivity and offers a detailed examination of the transformations possible at each functional group. Special emphasis is placed on selective reactions, enabling chemists to strategically modify one site while preserving the others. This document includes structured data tables, detailed experimental protocols for key transformations, and graphical visualizations of reaction pathways and electronic effects to facilitate a deeper understanding of its chemical behavior.

Introduction and Electronic Profile

This compound (Molecular Formula: C₈H₄FNO₂, Molecular Weight: 165.12 g/mol ) is a polysubstituted benzene derivative.[3] The reactivity of the aromatic ring and its substituents is dictated by a combination of inductive and resonance effects.

  • Fluorine (-F) : Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+R) via its lone pairs.[4] Overall, it deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.

  • Cyano Group (-CN) : Functions as a potent electron-withdrawing group through both induction (-I) and resonance (-R).[4][5] It is a strong deactivating group and a meta-director.

  • Carboxylic Acid Group (-COOH) : Also a strong electron-withdrawing group via induction (-I) and resonance (-R), significantly deactivating the aromatic ring and directing electrophilic substitution to the meta position.[4][5]

The cumulative effect of these three substituents renders the aromatic ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution challenging. However, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , with the fluorine atom being the primary leaving group.

G cluster_pathA Pathway A: Carboxylic Acid Modification cluster_pathB Pathway B: Aromatic Ring Modification cluster_pathC Pathway C: Cyano Group Modification start This compound A1 Amide Coupling (e.g., Amine, HATU, DIPEA, DMF, RT) start->A1 B1 SNAr Reaction (e.g., R-NH2, K2CO3, DMF, 120°C) start->B1 C1 Nitrile Hydrolysis (H2SO4, H2O, Reflux) start->C1 A_prod Amide Product A1->A_prod B_prod Amino-substituted Product B1->B_prod C_prod Dicarboxylic Acid Product C1->C_prod

References

The Strategic Role of 3-Cyano-4-fluorobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzoic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on an aromatic ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its strategic application in the development of targeted therapeutics, with a focus on Bruton's tyrosine kinase (BTK) inhibitors.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound is a prime exemplar of a fluorinated building block that has gained significant traction. The presence of the electron-withdrawing cyano and carboxylic acid groups, ortho and para to the fluorine atom respectively, activates the aromatic ring for various chemical transformations. This document serves as a comprehensive technical resource on the synthesis and application of this versatile intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Physical Properties
PropertyValueReference
CAS Number 171050-06-9[2]
Molecular Formula C₈H₄FNO₂[3]
Molecular Weight 165.12 g/mol [3]
Appearance White to off-white solid
Melting Point 187-188 °C
Boiling Point 322.4 ± 27.0 °C (Predicted)[3]
pKa 3.58 ± 0.10 (Predicted)
Spectroscopic Data
Technique Data
¹H NMR Spectra conform to the structure.
¹³C NMR Spectra conform to the structure.
IR (Infrared) Key stretches include C≡N, C=O, C-F, and O-H.
Mass Spec (MS) m/z: 166 [M+H]⁺

Synthesis of this compound

The following protocol details a common and efficient method for the preparation of this compound via the oxidation of 2-fluoro-5-formylbenzonitrile.

Experimental Protocol: Oxidation of 2-Fluoro-5-formylbenzonitrile

Materials:

  • 2-Fluoro-5-formylbenzonitrile (15.0 g, 97.6 mmol)

  • tert-Butanol (630 mL)

  • Water (150 mL)

  • Sodium chlorite (40.8 g, 361 mmol)

  • Disodium hydrogen phosphate dihydrate (35.9 g, 230 mmol)

  • Dilute hydrochloric acid

  • Dichloromethane/Isopropanol (10:1, v/v)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a mixture of 630 mL of tert-butanol and 150 mL of water with stirring.

  • To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

  • Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by extraction with sodium bicarbonate solution, followed by acidification of the aqueous phase and filtration to yield the solid crude product.

Yield: 14.5 g (87.8 mmol), 90%

Diagram of the Synthetic Workflow:

G A 2-Fluoro-5-formylbenzonitrile B Oxidation (NaClO2, NaH2PO4) A->B C This compound B->C

Synthesis of this compound

Application in the Synthesis of Kinase Inhibitors

This compound is a key starting material in the synthesis of several clinically important kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies.[6]

Role in BTK Inhibitor Synthesis (e.g., Ibrutinib and Acalabrutinib)

In the synthesis of BTK inhibitors like Ibrutinib and Acalabrutinib, this compound is not used directly in its acidic form but is often converted to a more reactive derivative, such as an acid chloride or ester. This activated form then undergoes coupling reactions to construct the core structure of the inhibitor. For instance, it can be used to form a key benzamide intermediate.

General Synthetic Strategy:

G cluster_0 Building Block Preparation cluster_1 Core Structure Assembly cluster_2 Final Drug Synthesis A This compound B Activation (e.g., SOCl2) A->B C 3-Cyano-4-fluorobenzoyl chloride B->C E Amide Coupling C->E D Amine Partner D->E F Key Benzamide Intermediate E->F G Further Functionalization F->G H BTK Inhibitor (e.g., Acalabrutinib) G->H

Synthetic workflow from building block to BTK inhibitor.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK inhibitors function by blocking the activity of the BTK enzyme, thereby disrupting the BCR signaling cascade. Upon B-cell receptor engagement, BTK is activated and phosphorylates downstream substrates like phospholipase Cγ2 (PLCγ2).[7] This leads to a cascade of events culminating in the activation of transcription factors that promote B-cell survival and proliferation. By inhibiting BTK, these drugs effectively halt this process.

Simplified BTK Signaling Pathway:

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (IP3, DAG) PLCG2->Downstream Transcription Transcription Factors (NF-κB, NFAT) Downstream->Transcription Proliferation B-Cell Proliferation & Survival Transcription->Proliferation Inhibitor BTK Inhibitor (e.g., Acalabrutinib) Inhibitor->BTK Inhibition

Simplified diagram of the BTK signaling pathway.
Efficacy of BTK Inhibitors

The efficacy of BTK inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

BTK Inhibitor BTK IC₅₀ (nM) Reference
Ibrutinib 0.5 - 1.5[8][9]
Acalabrutinib 5.1[10]

While ibrutinib shows a slightly lower IC₅₀ in biochemical assays, acalabrutinib is a more selective inhibitor, which may contribute to a different side-effect profile.[10]

Key Reactions and Methodologies

The versatility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide and ester formations. The cyano group can be hydrolyzed or reduced. The fluorine atom, activated by the electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr).

Amide Bond Formation

A common first step in utilizing this compound is the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive species like an acid chloride.

Experimental Protocol: Synthesis of a Benzamide Intermediate (Illustrative)

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Appropriate amine (1.0 eq)

  • Triethylamine (1.5 eq)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine and triethylamine. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a carboxylic acid, a nitrile, and an activated fluorine atom provides multiple avenues for the construction of complex molecules. Its role in the synthesis of potent kinase inhibitors, such as those targeting BTK, underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors.

References

Synthetic Routes for 3-Cyano-4-fluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic routes for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and application in a laboratory setting.

Introduction

The strategic importance of fluorinated organic molecules in medicinal chemistry and materials science has driven significant research into efficient synthetic methodologies for their preparation. This compound (MW: 165.12 g/mol , CAS: 171050-06-9) is a valuable bifunctional building block, with its cyano and carboxylic acid groups enabling a wide range of chemical transformations, including amide bond formation, esterification, and the formation of various heterocyclic systems.[1] This guide will explore the most common and effective synthetic strategies for its preparation.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been reported, primarily starting from commercially available substituted benzonitriles or benzoic acids. The key transformations typically involve oxidation, cyanation (often via a Sandmeyer reaction), and halogen exchange reactions. The choice of a specific route may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and safety considerations.

Synthetic Route 1: Oxidation of 2-Fluoro-5-formylbenzonitrile

One of the most direct and high-yielding methods for the preparation of this compound is the oxidation of the corresponding aldehyde, 2-fluoro-5-formylbenzonitrile (also known as 3-cyano-4-fluorobenzaldehyde).

Reaction Pathway

Oxidation_of_Aldehyde 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile C₈H₄FNO 3-Cyano-4-fluorobenzoic_acid This compound C₈H₄FNO₂ 2-Fluoro-5-formylbenzonitrile->3-Cyano-4-fluorobenzoic_acid  NaClO₂, NaH₂PO₄·2H₂O  tert-butanol, H₂O, rt

Caption: Oxidation of 2-fluoro-5-formylbenzonitrile.

Quantitative Data
Starting MaterialReagentsSolventTemperatureReaction TimeYieldPurityReference
2-Fluoro-5-formylbenzonitrileSodium chlorite, Disodium hydrogen phosphate dihydratetert-Butanol, WaterRoom TemperatureOvernight90%Not specified[2]
Detailed Experimental Protocol

Synthesis of this compound from 2-Fluoro-5-formylbenzonitrile [2]

  • In a suitable reaction vessel, dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a solvent mixture of 150 mL of water and 630 mL of tert-butanol with stirring.

  • To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

  • Re-adjust the pH to 3.5 with aqueous hydrochloric acid solution if necessary.

  • Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by extraction with sodium bicarbonate solution and dichloromethane.

  • Acidify the aqueous phase and collect the precipitated solid by filtration to yield 14.5 g (87.8 mmol, 90%) of this compound as a solid crude product, which can be used in subsequent reactions without further purification.

Synthetic Route 2: Multi-step Synthesis from 2-Chloro-4-nitrobenzoic Acid

This pathway involves a sequence of reactions including a halogen exchange, nitro group reduction, and a Sandmeyer reaction to introduce the cyano group.

Reaction Pathway

Multistep_Synthesis Start 2-Chloro-4-nitrobenzoic Acid Intermediate1 2-Fluoro-4-nitrobenzoic Acid Start->Intermediate1  Metal Fluoride (Halogen Exchange) Intermediate2 2-Fluoro-4-aminobenzoic Acid Intermediate1->Intermediate2  Reducing Conditions (e.g., Fe/HCl, H₂/Pd/C) Product This compound Intermediate2->Product  1. NaNO₂/HCl  2. CuCN (Sandmeyer Reaction)

Caption: Synthesis from 2-chloro-4-nitrobenzoic acid.

Discussion

This route is a classical approach that utilizes well-established reactions. The initial step is a nucleophilic aromatic substitution to replace the chlorine with fluorine, which is often facilitated by the electron-withdrawing nitro group. The subsequent reduction of the nitro group to an amine can be achieved using various methods, such as catalytic hydrogenation or metal-acid systems.[3] The final step is a Sandmeyer reaction, a reliable method for converting an aryl diazonium salt (formed from the amine) into a nitrile using a copper(I) cyanide catalyst.[3][4][5] While this route is versatile, yields for each step can vary, and the multi-step nature may impact the overall efficiency.

Synthetic Route 3: Cyanation of Halogenated Precursors

Another common strategy involves the introduction of the cyano group via cyanation of an aryl halide, typically an aryl bromide. This is particularly useful for synthesizing the aldehyde intermediate, which can then be oxidized as described in Route 1.

Reaction Pathway for the Aldehyde Intermediate

Cyanation_Route Start 3-Bromo-4-fluorobenzaldehyde Product 2-Fluoro-5-formylbenzonitrile Start->Product  CuCN  1-methyl-pyrrolidin-2-one

Caption: Synthesis of the aldehyde intermediate via cyanation.

Quantitative Data for Aldehyde Synthesis
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)YieldReference
3-Bromo-4-fluorobenzaldehydeCopper(I) cyanide1-methyl-pyrrolidin-2-one17024100%[6]
3-Bromo-4-fluorobenzaldehydeCopper(I) cyanide1-methyl-pyrrolidin-2-one170Not specified65.4%[6]
3-Bromo-4-fluorobenzaldehydeCopper(I) cyanide1-methyl-pyrrolidin-2-one1702452%[6]

Alternative Approaches

Other potential, though less detailed in the available literature, synthetic strategies include:

  • From 4-Amino-2-fluorotoluene: This would involve a Sandmeyer reaction to introduce the cyano group, followed by oxidation of the methyl group. However, the oxidation of a methyl group in the presence of a nitrile can be challenging and may result in lower yields.[3]

  • From 5-Bromo-2-fluorobenzonitrile: This starting material can be converted to 2-fluoro-5-formylbenzonitrile through a Grignard reaction followed by formylation, which is then oxidized to the final product.[6]

Conclusion

References

Safety and Handling of 3-Cyano-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2][3]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Property Value
Molecular Formula C₈H₄FNO₂[1][4][5]
Molecular Weight 165.12 g/mol [1][4][5]
Appearance White powder[4]
Boiling Point 322.4°C at 760 mmHg[4]
Storage Temperature Room temperature, in a dry, sealed container[4]
LogP 1.39558[5]
Topological Polar Surface Area (TPSA) 61.1 Ų[1]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2] Local exhaust ventilation may be required for specific operations.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[2]
Respiratory Protection If ventilation is inadequate or for operations with a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.
Hand Protection Always wash hands thoroughly with soap and water after handling.[2]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

Safe Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2]

  • Keep containers tightly sealed when not in use.[2]

  • Avoid the formation of dust.

  • Use good occupational work practices.[2]

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Containers should be clearly labeled.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

FirstAid

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

SpillResponse

Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn.[1]

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher which may be used.[1] Examples include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

  • Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Do not allow the material to enter drains or waterways.[2]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this substance for these effects.[6]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are not publicly available. The following protocols are procedural guidelines for safe laboratory practices.

Protocol for Weighing and Handling Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

    • Decontaminate the work surface within the fume hood.

  • Procedure:

    • Place a weigh boat on a tared analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

    • Securely close the stock container immediately after use.

    • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Post-Procedure:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weigh boat and any contaminated disposables in the appropriate hazardous waste container.

    • Wash hands thoroughly.

Protocol for Preparing a Solution
  • Preparation:

    • Perform all operations within a chemical fume hood.

    • Wear all required PPE.

    • Select a suitable solvent and a clean, appropriately sized flask or beaker.

  • Procedure:

    • Add the desired volume of solvent to the vessel.

    • Slowly add the pre-weighed this compound to the solvent while stirring to facilitate dissolution.

    • If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution, ensuring the vessel is appropriately covered to prevent solvent evaporation.

  • Post-Procedure:

    • Clearly label the vessel containing the solution with the compound name, concentration, solvent, and date.

    • Clean all equipment used.

    • Dispose of any contaminated disposables in the designated hazardous waste.

    • Wash hands thoroughly.

References

Methodological & Application

Synthesis of 3-Cyano-4-fluorobenzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyano-4-fluorobenzoic acid from 2-fluoro-5-formylbenzonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, where the resulting acid serves as a key building block. The protocols provided herein focus on two common and effective oxidation methods: the Pinnick oxidation and the Jones oxidation.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, especially when the substrate contains other sensitive functional groups. In the case of 2-fluoro-5-formylbenzonitrile, the presence of the nitrile and fluoro groups necessitates a careful selection of the oxidation method to avoid unwanted side reactions such as hydrolysis of the nitrile. The Pinnick oxidation, known for its mild conditions and high chemoselectivity, is presented as the primary method.[1][2] The Jones oxidation, a more classical and potent method, is provided as an alternative.[3][4]

Comparative Overview of Oxidation Methods

The following table summarizes the key parameters of the two detailed oxidation methods for the synthesis of this compound.

ParameterPinnick OxidationJones Oxidation
Oxidizing Agent Sodium chlorite (NaClO₂)Chromic acid (H₂CrO₄)
Typical Solvent t-Butanol/WaterAcetone
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 - 6 hours1 - 2 hours
Typical Yield 85-95%70-85%
Key Advantages Mild reaction conditions, high functional group tolerance, high yield.[1][2]Fast reaction, inexpensive reagents.[3][4]
Key Disadvantages Requires a scavenger for hypochlorous acid byproduct.Harshly acidic, uses carcinogenic Cr(VI) reagents.[3]

Experimental Protocols

Protocol 1: Pinnick Oxidation of 2-Fluoro-5-formylbenzonitrile

The Pinnick oxidation is a highly selective method for the oxidation of aldehydes to carboxylic acids using sodium chlorite under mildly acidic conditions.[1][2] It is particularly well-suited for substrates with sensitive functional groups. A scavenger, such as 2-methyl-2-butene, is used to quench the hypochlorous acid byproduct, which can otherwise lead to side reactions.[5]

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To the stirred solution, add 2-methyl-2-butene (2.0 eq) as a scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.

  • Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the solution of the aldehyde at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

  • Acidify the mixture to a pH of 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Jones Oxidation of 2-Fluoro-5-formylbenzonitrile

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to rapidly oxidize aldehydes to carboxylic acids.[3][4] This method is fast and efficient but requires careful handling of the carcinogenic chromium(VI) reagent and the strongly acidic conditions.

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Preparation of Jones Reagent (2.5 M):

In a beaker submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature between 0 and 5°C during the addition. The resulting orange solution is highly corrosive and toxic.

Procedure:

  • Dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice bath.

  • Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.

  • Remove the acetone under reduced pressure.

  • Extract the remaining aqueous residue three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

Pinnick_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in t-BuOH/Water add_scavenger Add 2-Methyl-2-butene start->add_scavenger add_oxidant Add Oxidant Solution add_scavenger->add_oxidant prep_oxidant Prepare NaClO₂/ NaH₂PO₄ Solution prep_oxidant->add_oxidant react Stir at RT (4-6h) add_oxidant->react quench Quench with Na₂SO₃ react->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry purify Purify dry->purify

Caption: Workflow for the Pinnick Oxidation.

Jones_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagent Prepare Jones Reagent add_reagent Add Jones Reagent prep_reagent->add_reagent dissolve_aldehyde Dissolve Aldehyde in Acetone dissolve_aldehyde->add_reagent react Stir at RT (1-2h) add_reagent->react quench Quench with Isopropanol react->quench concentrate Remove Acetone quench->concentrate extract Extract concentrate->extract dry Dry & Concentrate extract->dry purify Purify dry->purify

Caption: Workflow for the Jones Oxidation.

Reaction_Scheme reactant 2-Fluoro-5-formylbenzonitrile product This compound reactant->product [Oxidation]

References

Application Notes and Protocols for Amide Coupling Reactions Using 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 3-Cyano-4-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of the cyano and fluoro groups provides unique electronic properties and potential binding interactions, making the resulting amides attractive for various therapeutic targets. This document outlines two common and effective amide coupling methodologies: one utilizing the carbodiimide-based reagent system, EDC/HOBt, and another employing the uronium-based reagent, HATU.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry, where the amide functional group is a prevalent feature in a vast number of active pharmaceutical ingredients (APIs). The coupling of a carboxylic acid with an amine is a fundamental transformation that can be achieved through various methods. This compound is a valuable starting material due to its distinct substitution pattern, which can influence the physicochemical and pharmacological properties of the final amide products. The electron-withdrawing nature of the cyano and fluoro groups can impact the reactivity of the carboxylic acid and the properties of the resulting amide.

Data Presentation

The following tables summarize representative quantitative data for the amide coupling of this compound with various amines using two different protocols. Please note that reaction times and yields are dependent on the specific amine substrate, stoichiometry, and purification efficiency.

Table 1: EDC/HOBt Mediated Amide Coupling of this compound

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-3-cyano-4-fluorobenzamide12-1885-95
2AnilineN-Phenyl-3-cyano-4-fluorobenzamide18-2475-85
3Morpholine(3-Cyano-4-fluorophenyl)(morpholino)methanone12-1690-98
4Piperidine(3-Cyano-4-fluorophenyl)(piperidin-1-yl)methanone12-1688-96

Table 2: HATU Mediated Amide Coupling of this compound

EntryAmineProductReaction Time (h)Yield (%)
14-MethylanilineN-(p-tolyl)-3-cyano-4-fluorobenzamide4-890-97
2CyclohexylamineN-Cyclohexyl-3-cyano-4-fluorobenzamide4-885-92
3N-MethylbenzylamineN-Benzyl-N-methyl-3-cyano-4-fluorobenzamide6-1080-90
4Pyrrolidine(3-Cyano-4-fluorophenyl)(pyrrolidin-1-yl)methanone3-692-99

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and racemization.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired amine (1.1 - 1.2 equivalents) and HOBt (1.2 - 1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIPEA or TEA (2.0 - 3.0 equivalents) to the stirred mixture.

  • Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

EDC_HOBt_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Amine, HOBt in Anhydrous Solvent add_base Add Base (DIPEA/TEA) at 0 °C start->add_base add_edc Add EDC·HCl at 0 °C add_base->add_edc stir Stir at RT (12-24 h) add_edc->stir quench Aqueous Workup (HCl, NaHCO3, Brine) stir->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Pure Amide purify->product

General workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent often employed for challenging couplings, including those with sterically hindered or electronically deactivated substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate or Dichloromethane for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 - 1.3 equivalents) in anhydrous DMF or DCM.

  • Pre-activation: Add DIPEA or TEA (2.0 - 3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 - 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3-10 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

HATU_Mechanism acid This compound active_ester OAt-Active Ester acid->active_ester + HATU, Base hatu HATU hatu->active_ester base Base (DIPEA) base->active_ester product Amide Product active_ester->product + Amine amine Amine (R-NH2) amine->product

Simplified mechanism of HATU mediated coupling.

Applications and Considerations

Amides derived from this compound are of interest in drug discovery. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Key Considerations:

  • Solvent Choice: While DCM is a common solvent, DMF may be necessary for less soluble starting materials. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

  • Base Selection: DIPEA and TEA are common non-nucleophilic bases used to neutralize the acid formed during the reaction. The choice of base can sometimes influence the reaction rate and yield.

  • Purification: The byproducts of EDC-based couplings are generally water-soluble, which can simplify purification. HATU-related byproducts are also typically removed by standard aqueous workup and chromatography.

  • Substrate Reactivity: Electron-deficient amines may require longer reaction times or more potent coupling reagents like HATU. Sterically hindered amines can also pose a challenge and may benefit from elevated temperatures, though this should be monitored carefully to avoid side reactions.

These protocols provide a solid foundation for the synthesis of a wide range of amides from this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve the highest possible yields.

Application Notes and Protocols for the Esterification of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the esterification of 3-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The protocols outlined below cover several common and effective methods for ester synthesis, including the classic Fischer-Speier esterification, an alkylation approach using methyl iodide, and a two-step procedure via an acyl chloride intermediate.

Introduction

This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The esterification of the carboxylic acid moiety is a fundamental transformation that allows for further molecular modifications. The choice of esterification protocol can depend on factors such as the desired scale of the reaction, the sensitivity of the starting material to acidic conditions, and the availability of reagents. This document presents a comparative summary of different approaches to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparative Summary of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification methods described in this document. Please note that where direct data for this compound is unavailable, data from closely related substituted benzoic acids is provided as a reasonable estimate.

ProtocolAlcoholCatalyst/ReagentSolventReaction TimeTemperature (°C)Typical Yield (%)
Protocol 1: Fischer-Speier Esterification MethanolConc. H₂SO₄ (catalytic)Methanol (excess)1 - 12 hoursReflux (~65°C)85 - 95 (estimated)
EthanolConc. H₂SO₄ (catalytic)Ethanol (excess)1 - 12 hoursReflux (~78°C)85 - 95 (estimated)
Protocol 2: Alkylation with Methyl Iodide N/A (forms methyl ester)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)N,N-Dimethylformamide (DMF)Not specifiedRoom Temp.~97 (for isomer)[1]
Protocol 3: Acyl Chloride Formation MethanolThionyl Chloride (SOCl₂) then alcoholDichloromethane (DCM) or Toluene1-3 hours (acyl chloride formation), 1-2 hours (esterification)Reflux>90 (generally high)
EthanolThionyl Chloride (SOCl₂) then alcoholDichloromethane (DCM) or Toluene1-3 hours (acyl chloride formation), 1-2 hours (esterification)Reflux>90 (generally high)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction. To drive the reaction to completion, the alcohol is typically used in large excess, serving as both a reactant and the solvent.[2]

Materials and Reagents:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure for Methyl 3-Cyano-4-fluorobenzoate:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 1-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 3-cyano-4-fluorobenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Procedure for Ethyl 3-Cyano-4-fluorobenzoate:

The procedure is identical to the one described for the methyl ester, with the substitution of anhydrous ethanol for methanol. The reflux temperature will be higher, around 78°C.

Protocol 2: Alkylation with Methyl Iodide

This method is suitable for the synthesis of methyl esters under milder, non-acidic conditions, which can be advantageous if the substrate is sensitive to strong acids. A high yield has been reported for the isomeric 4-cyano-3-fluorobenzoic acid.[1]

Materials and Reagents:

  • This compound

  • Methyl Iodide (CH₃I)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure for Methyl 3-Cyano-4-fluorobenzoate:

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.2 - 2.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Add ethyl acetate to the reaction mixture and wash with water several times.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Protocol 3: Two-Step Esterification via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. This is a high-yielding method that is not an equilibrium reaction.

Materials and Reagents:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Methanol or Ethanol

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • A weak base (e.g., pyridine or triethylamine, optional)

Procedure for Methyl or Ethyl Ester:

Step 1: Formation of 3-Cyano-4-fluorobenzoyl chloride

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 - 2.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solid dissolves.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Cyano-4-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Esterification

  • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add the desired alcohol (methanol or ethanol, 1.1 - 1.5 eq). A weak base like pyridine or triethylamine can be added to scavenge the HCl formed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Wash the reaction mixture with water, dilute HCl (if a base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Anhydrous Alcohol catalyst Add conc. H₂SO₄ start->catalyst reflux Reflux (65-78°C, 1-12h) catalyst->reflux quench Cool & Quench with Ice Water reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Pure Ester Product purify->end

Caption: Workflow for Fischer-Speier Esterification.

Signaling_Pathway CarboxylicAcid Carboxylic Acid (this compound) Protonation Protonation of Carbonyl (H⁺ catalyst) CarboxylicAcid->Protonation ActivatedCarbonyl Activated Carbonyl (Electrophilic) Protonation->ActivatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ActivatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Water Water WaterElimination->Water Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols: 3-Cyano-4-fluorobenzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them paramount targets in drug discovery, especially in oncology and immunology. The development of small molecule kinase inhibitors has transformed the treatment of numerous diseases. 3-Cyano-4-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry for the synthesis of these inhibitors.[1] Its structure offers three key features for drug design: a carboxylic acid group for amide bond formation, a cyano group which can act as a hydrogen bond acceptor and modulate electronic properties, and a fluorine atom, which can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This document provides detailed application notes on the utility of this compound in synthesizing targeted kinase inhibitors, complete with experimental protocols and pathway diagrams.

Application in the Synthesis of EGFR and BTK Inhibitors

This compound serves as a key precursor for constructing the core scaffolds of several potent kinase inhibitors. The carboxylic acid moiety is readily activated for coupling with various amine-containing fragments, making it a cornerstone in convergent synthetic strategies.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Third-generation EGFR inhibitors, such as Osimertinib, are designed to target both activating EGFR mutations and the T790M resistance mutation in non-small-cell lung cancer (NSCLC).[4] While various synthetic routes to Osimertinib exist, building blocks with similar functionalities to this compound are crucial for creating the central aminopyrimidine core that interacts with the kinase hinge region. The cyano and fluoro substituents are instrumental in fine-tuning the molecule's binding affinity and pharmacokinetic properties.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.[5][6] Many BTK inhibitors, both covalent and non-covalent, feature a central aromatic or heteroaromatic core linked to a recognition moiety. This compound is an ideal starting material for synthesizing the portion of the inhibitor that forms critical hydrogen bonds within the ATP-binding site of the BTK enzyme.

Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors

The following tables summarize the in-vitro inhibitory activities of representative kinase inhibitors whose scaffolds can be synthesized using building blocks like this compound.

Table 1: Inhibitory Activity of EGFR Inhibitor Osimertinib

Cell Line EGFR Mutation Status GI50 (nM)
PC-9 Exon 19 deletion 7.3
H1975 L858R/T790M 6.8
A431 Wild-Type (WT) 295.8

(Data sourced from reference[7])

Table 2: Inhibitory Activity of Various BTK Inhibitors

Inhibitor Target IC50 (nM) Type
Ibrutinib BTK 0.5 Covalent
Acalabrutinib BTK 30 Covalent
Fenebrutinib BTK (Wild-Type) 0.91 Non-covalent
Fenebrutinib BTK (C481S Mutant) 1.6 Non-covalent
Compound 19 BTK 29.9 Reversible

(Data sourced from references[5][8])

Experimental Protocols

Protocol 1: General Amide Coupling Reaction

This protocol describes a general method for coupling this compound with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the mixture and stir for an additional 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of a Key BTK Inhibitor Intermediate

This protocol outlines the synthesis of an N-(4-amino-phenyl)-3-cyano-4-fluorobenzamide intermediate, which can be further elaborated to form a final BTK inhibitor.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) and DMF

Procedure:

  • Suspend this compound, p-phenylenediamine, EDC, and HOBt in a mixture of DCM and a small amount of DMF.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • The reaction is typically complete within 12-24 hours. Monitor progress using TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the pure N-(4-aminophenyl)-3-cyano-4-fluorobenzamide intermediate.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow General Synthetic Workflow start This compound process1 Amide Coupling (e.g., HATU, DIPEA) start->process1 reagent + Amine-containing Core (R-NH2) reagent->process1 intermediate Key Amide Intermediate process1->intermediate process2 Further Synthetic Steps (e.g., Cyclization, Cross-Coupling) intermediate->process2 inhibitor Final Kinase Inhibitor process2->inhibitor G cluster_egfr EGFR Signaling Pathway ligand Growth Factor (EGF) egfr EGFR ligand->egfr Binds ras RAS egfr->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Gene Transcription (Proliferation, Survival) erk->nucleus inhibitor Osimertinib inhibitor->egfr Inhibits Phosphorylation G cluster_bcr B-Cell Receptor (BCR) Signaling Pathway antigen Antigen bcr BCR antigen->bcr Binds lyn_syk LYN / SYK bcr->lyn_syk Activates btk BTK lyn_syk->btk Phosphorylates plcg2 PLCγ2 btk->plcg2 Activates downstream Downstream Signaling (NF-κB, Calcium Flux) plcg2->downstream survival B-Cell Proliferation & Survival downstream->survival inhibitor BTK Inhibitor inhibitor->btk Inhibits

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 3-Cyano-4-fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis section outlines a high-yield process starting from 2-fluoro-5-formylbenzonitrile. The purification protocol details a scalable method involving extraction and recrystallization to achieve high purity. Analytical methods for quality control, including High-Performance Liquid Chromatography (HPLC), are also described. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of complex molecules in medicinal chemistry and materials science.[1] Its fluorinated aromatic structure enhances metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).[2] The presence of both a cyano and a carboxylic acid group allows for diverse functionalization, making it a valuable intermediate for kinase inhibitors, anti-inflammatory agents, and herbicides.[1] The efficient and scalable synthesis and purification of this compound are therefore of significant interest to the chemical and pharmaceutical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 171050-06-9[3]
Molecular Formula C₈H₄FNO₂[3]
Molecular Weight 165.12 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 187-188 °C[4]
Boiling Point 322.4 ± 27.0 °C (Predicted)[4]
Density 1.42 ± 0.1 g/cm³ (Predicted)[4]
pKa 3.58 ± 0.10 (Predicted)[4]

Large-Scale Synthesis Protocol

The following protocol is adapted from a general procedure for the synthesis of this compound from 2-fluoro-5-formylbenzonitrile and is suitable for scaling up.[4]

Materials and Reagents
ReagentGradeSupplier
2-Fluoro-5-formylbenzonitrile≥98%Commercial Supplier
Sodium chlorite (NaClO₂)Technical GradeCommercial Supplier
Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)Reagent GradeCommercial Supplier
tert-ButanolReagent GradeCommercial Supplier
WaterDeionizedIn-house
Dichloromethane (DCM)Reagent GradeCommercial Supplier
IsopropanolReagent GradeCommercial Supplier
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercial Supplier
Hydrochloric acid (HCl)37%Commercial Supplier
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercial Supplier
Equipment
  • Large-scale glass reactor with overhead stirring, temperature control, and addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Extraction vessel.

  • Rotary evaporator (for solvent removal).

  • Vacuum oven for drying.

Experimental Procedure
  • Reaction Setup: In a suitable large-scale reactor, dissolve 1.0 kg (6.53 mol) of 2-fluoro-5-formylbenzonitrile in a mixture of 10 L of water and 42 L of tert-butanol with vigorous stirring.

  • Addition of Reagents: To this solution, add 2.72 kg (24.0 mol) of sodium chlorite and 2.39 kg (15.3 mol) of disodium hydrogen phosphate dihydrate.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) overnight (approximately 16-18 hours).

  • Quenching and pH Adjustment: Carefully pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to approximately 3.5.

  • Extraction: Extract the aqueous mixture three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Expected Yield

The expected yield of crude this compound is approximately 90%.[4]

Large-Scale Purification Protocol

The crude product from the synthesis can be purified by a combination of extraction and recrystallization to achieve high purity suitable for pharmaceutical applications.

Purification by Extraction
  • Dissolution: Dissolve the crude product in dichloromethane.

  • Base Extraction: Extract the dichloromethane solution with a saturated sodium bicarbonate solution. The this compound will move into the aqueous phase as its sodium salt.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2), causing the purified product to precipitate.

  • Filtration and Washing: Filter the solid product, wash with cold deionized water to remove inorganic salts, and then with a small amount of cold dichloromethane to remove any remaining organic impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization

For obtaining very high purity material, a final recrystallization step is recommended.

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many benzoic acid derivatives.

  • Procedure:

    • Dissolve the product from the extraction purification in a minimal amount of hot ethanol.

    • Slowly add hot water to the solution until it becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Quality Control and Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution.
Gradient Start with 30% Acetonitrile, ramp to 90% over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic splitting patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Signals corresponding to the aromatic carbons, the nitrile carbon, and the carboxyl carbon should be observed.
IR Spectroscopy Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and the nitrile C≡N stretch.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound (m/z = 165.02) should be observed.

Data Presentation

Table 1: Summary of Synthesis and Purification Data
StageParameterValue
Synthesis Starting Material2-Fluoro-5-formylbenzonitrile
Yield (Crude)~90%[4]
Purification Purity after Extraction>98% (by HPLC)
Purity after Recrystallization>99.5% (by HPLC)

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Start Start: 2-Fluoro-5-formylbenzonitrile Reaction Oxidation: NaClO₂, Na₂HPO₄·2H₂O in t-BuOH/H₂O Start->Reaction Quench Quenching & pH Adjustment: Dilute HCl Reaction->Quench Extraction Extraction: DCM/Isopropanol Quench->Extraction Drying Drying & Concentration: Na₂SO₄, Rotary Evaporation Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification_Workflow Crude_Product Crude Product Extraction_Purification Extraction Purification: NaHCO₃, HCl Crude_Product->Extraction_Purification Recrystallization Recrystallization: Ethanol/Water Extraction_Purification->Recrystallization Pure_Product Pure Product (>99.5%) Recrystallization->Pure_Product QC_Workflow Pure_Product Purified Product HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_QC Final Quality Approval HPLC->Final_QC NMR->Final_QC IR->Final_QC MS->Final_QC

References

Application Notes and Protocols for the Quantification of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic carboxylic acids like 3-Cyano-4-fluorobenzoic acid. The chromophores in the molecule allow for sensitive detection in the UV range.

Quantitative Data Summary (Hypothetical Performance)

The following table outlines the expected performance characteristics of a validated HPLC-UV method. These values are indicative and should be confirmed during in-house method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

b. Reagents and Standards:

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the protonation of the carboxylic acid group. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 10 minutes.

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 235 nm (this should be optimized by scanning a standard solution from 200-400 nm).

d. Sample Preparation:

  • Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

e. Method Validation Protocol:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze a series of at least five calibration standards across the expected sample concentration range. Plot the peak area against the concentration and perform a linear regression.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a sample at 100% of the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards HPLC HPLC Separation (C18 Column) Cal_Standards->HPLC Sample_Prep Sample Dissolution & Filtration Sample_Prep->HPLC UV_Detector UV Detection (~235 nm) HPLC->UV_Detector Integration Peak Integration UV_Detector->Integration Calibration_Curve Calibration Curve (Linear Regression) Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique provides excellent specificity through the use of Multiple Reaction Monitoring (MRM).

Quantitative Data Summary (Hypothetical Performance)
ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Linearity (R²)≥ 0.995
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Experimental Protocol

a. Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

b. LC Conditions:

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the deprotonated carboxylic acid.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the [M-H]⁻ ion. The product ions (Q3) will be characteristic fragments.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

d. Sample Preparation:

  • For complex matrices, a sample cleanup step such as Solid-Phase Extraction (SPE) may be necessary.[1] A hydrophilic-lipophilic balanced (HLB) SPE cartridge can be effective for extracting fluorobenzoic acids from aqueous samples.[1]

e. Method Validation:

  • The validation protocol is similar to that for HPLC-UV but with a focus on matrix effects, which can be significant in LC-MS/MS. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction (if needed) Sample->SPE UHPLC UHPLC Separation (C18 Column) SPE->UHPLC ESI Electrospray Ionization (Negative Mode) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Internal Standard) Data_Acquisition->Quantification Validation Validation Quantification->Validation

Caption: LC-MS/MS analysis workflow for high-sensitivity quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, but it requires a derivatization step to make the analyte volatile.

Quantitative Data Summary (Hypothetical Performance)
ParameterExpected Value
Limit of Detection (LOD)1 - 10 ng/L
Limit of Quantification (LOQ)5 - 50 ng/L
Linearity (R²)≥ 0.99
Accuracy (% Recovery)80 - 110%
Precision (% RSD)< 15%
Experimental Protocol

a. Instrumentation:

  • GC System: A gas chromatograph with a suitable injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

b. Derivatization:

  • The carboxylic acid group must be derivatized, for example, by esterification to form the methyl ester.[1] This can be achieved using reagents like BF₃ in methanol.[1]

c. GC Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: A temperature gradient is necessary to ensure good separation. A typical program might start at 50°C and ramp up to 280°C.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

d. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

e. Sample Preparation and Derivatization Protocol:

  • If necessary, perform a solid-phase extraction to concentrate the analyte and remove interfering matrix components.[1]

  • Evaporate the eluate to dryness.[1]

  • Add the derivatization agent (e.g., BF₃ in methanol) and heat the sample to facilitate the reaction.[1]

  • After the reaction is complete, the derivatized sample can be injected into the GC-MS.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction (e.g., SPE) Derivatization Derivatization (Esterification) Sample_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5MS Column) GC_Injection->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection (SIM Mode) EI_Ionization->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Application Notes and Protocols for the Analysis of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-Cyano-4-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the rapid and sensitive quantification of this compound in aqueous samples and pharmaceutical preparations. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity.

Quantitative Data Summary: HPLC
ParameterValueReference
InstrumentPerkinElmer UHPLC/QSight 220 MS/MS or equivalent[1]
ColumnRestek® Force 3.0 x 50 mm, C18, 1.8 µm[1]
Injection Volume3 µL[1]
Analysis Time4 minutes[1]
Re-equilibration Time3.5 minutes[1]
Ionization ModeESI, Negative[1]
Limit of Quantification (LOQ)Estimated in the low ppb range (e.g., 2.59 ppb for similar compounds)[1]
Experimental Protocol: HPLC

1. Standard Preparation:

  • Prepare a 1,000 ppm stock solution of this compound by dissolving 10 mg of the standard in 10 mL of a 7:3 (v/v) mixture of water and acetonitrile.[1]

  • Perform serial dilutions of the stock solution with the same solvent mixture to prepare working standards for the calibration curve.[1]

2. Sample Preparation:

  • For aqueous samples, filtration through a 0.22 µm syringe filter is recommended to remove particulate matter.[1]

  • Dilute samples as necessary to ensure the concentration falls within the linear range of the calibration curve.[1]

3. UHPLC-MS/MS Conditions:

  • LC Method: [1]

    • Column: Restek® Force 3.0 x 50 mm, C18, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient should be optimized, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure elution of the analyte.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 3 µL

    • Analysis Time: 4 minutes

    • Re-equilibration Time: 3.5 minutes

  • MS/MS Method: [1]

    • Ionization Mode: ESI, Negative

    • Drying Gas: 120

    • HSID Temperature: 300 °C

    • Nebulizer Gas: 200

    • Electrospray Voltage: -4500 V

    • Source Temperature: 410 °C

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻, and qualifier/quantifier product ions will be determined from the fragmentation pattern.

4. Data Analysis:

  • Quantify the concentration of this compound in samples by comparing the peak areas to the calibration curve generated from the working standards.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards Inject Inject Sample (3 µL) Standard->Inject Sample Filter & Dilute Sample Sample->Inject Separate C18 Column Separation Inject->Separate Detect MS/MS Detection (ESI-) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Detect->Quantify

UHPLC-MS/MS workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature. Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile ester.[2][3]

Quantitative Data Summary: GC-MS
ParameterValueReference
Derivatization ReagentBF3·MeOH (Boron trifluoride-methanol)[2][4]
GC Column5% Phenyl methyl siloxane capillary column (or similar non-polar column)[5]
Ionization ModeElectron Impact (EI) at 70 eV[1]
MS ModeSelected Ion Monitoring (SIM) for enhanced sensitivity[1]
Limit of Detection (LOD)Estimated in the ng/L range after pre-concentration (e.g., 6-44 ng/L for similar compounds)[2]
Experimental Protocol: GC-MS

1. Standard and Sample Preparation with Derivatization:

  • Accurately weigh a known amount of the sample or standard into a vial.

  • For samples in aqueous matrices, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interferences.[2]

  • Add 1 mL of BF3·MeOH (14% in methanol) to the dried sample/standard.[4]

  • Seal the vial and heat at 60-64 °C for 24 hours to ensure complete derivatization to the methyl ester.[2][4]

  • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the derivatized analyte, to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC Oven Program: [1]

    • Initial Temperature: 100°C, hold for 4 min

    • Ramp 1: 10°C/min to 120°C, hold for 3 min

    • Ramp 2: 20°C/min to 250°C, hold for 5 min

    • Total Run Time: 18 min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • MS Conditions: [1]

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Solvent Delay: ~4.5 min

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound methyl ester.

3. Data Analysis:

  • Identify the derivatized analyte based on its retention time and characteristic mass fragments.

  • Quantify the concentration by comparing the peak area to a calibration curve prepared from derivatized standards.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Aliquot Derivatize Add BF3·MeOH & Heat Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject Organic Extract Extract->Inject Separate Capillary GC Separation Inject->Separate Detect MS Detection (EI, SIM) Separate->Detect Identify Identify by Retention Time & Mass Spec Detect->Identify Quantify Quantify Concentration Detect->Quantify

GC-MS with derivatization workflow for this compound.

Signaling Pathways and Logical Relationships

This compound is a synthetic organic compound and, as such, is not directly involved in endogenous biological signaling pathways in the same manner as biomolecules. Its primary relevance in a drug development context is typically as a synthetic intermediate or a metabolite of a larger drug molecule. The analytical methods described are crucial for its characterization, purity assessment, and quantification in various matrices.

Logical_Relationship cluster_compound Compound of Interest cluster_analysis Analytical Methodologies cluster_application Key Applications Compound This compound HPLC HPLC Analysis (High Polarity, Aqueous Samples) Compound->HPLC GCMS GC-MS Analysis (Requires Derivatization for Volatility) Compound->GCMS Purity Purity Assessment HPLC->Purity Quant Quantification in Matrices HPLC->Quant GCMS->Quant Metabolism Metabolite Identification GCMS->Metabolism

Analytical applications of HPLC and GC-MS for this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 3-Cyano-4-fluorbenzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 24. Dezember 2025

Verfasser: Dr. Gemini, KI-Wissenschaftler

Abstrakt: Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von 3-Cyano-4-fluorbenzoesäure, einem wichtigen Baustein in der Wirkstoffentdeckung. Der Schwerpunkt liegt auf der Amidkopplung zur Synthese einer Bibliothek von Derivaten, die für das biologische Screening, insbesondere als Inhibitoren der Bruton-Tyrosinkinase (BTK), geeignet sind. Die hierin enthaltenen Methoden, Daten und Visualisierungen sollen Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei ihren Bemühungen zur Identifizierung neuer therapeutischer Wirkstoffe unterstützen.

Einleitung

3-Cyano-4-fluorbenzoesäure ist ein vielseitiges chemisches Zwischenprodukt, das in der medizinischen Chemie von großer Bedeutung ist.[1] Seine Struktur, die sowohl eine Carbonsäure als auch eine Nitrilgruppe an einem fluorierten Benzolring aufweist, macht es zu einem idealen Ausgangsmaterial für die Synthese von pharmazeutisch aktiven Wirkstoffen (APIs).[1] Die Carbonsäuregruppe ermöglicht eine einfache Derivatisierung, am häufigsten durch Amidbindungsbildung, wodurch eine Vielzahl von funktionellen Gruppen eingeführt werden kann, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle zu modulieren. Das Fluoratom und die Cyano-Gruppe können die Bioverfügbarkeit, die metabolische Stabilität und die Bindungsaffinität an biologische Ziele verbessern.[1]

Ein bemerkenswertes Anwendungsgebiet für Derivate der 3-Cyano-4-fluorbenzoesäure ist die Entwicklung von Inhibitoren der Bruton-Tyrosinkinase (BTK). BTK ist eine entscheidende Komponente des B-Zell-Rezeptor (BCR)-Signalwegs und spielt eine zentrale Rolle bei der Proliferation, Differenzierung und dem Überleben von B-Zellen.[2] Eine fehlregulierte BTK-Aktivität ist mit verschiedenen B-Zell-Malignomen und Autoimmunerkrankungen assoziiert, was BTK zu einem attraktiven Ziel für die therapeutische Intervention macht.[2][3]

Diese Anwendungsbeschreibung beschreibt detailliert die Synthese von 3-Cyano-4-fluorbenzamid-Derivaten und stellt deren biologische Aktivität im Kontext der BTK-Inhibition dar.

Datenpräsentation

Die folgende Tabelle fasst die biologische Aktivität repräsentativer Derivate von 3-Cyano-4-fluorbenzoesäure als BTK-Inhibitoren zusammen. Die IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um die Aktivität des BTK-Enzyms um 50 % zu hemmen.

VerbindungskennungStruktur des Amid-SubstituentenBTK IC50 (nM)Anmerkungen
BTK-Inhibitor 1 Imidazopyrazol-3-carboxamid-Derivat4.9Hohe Selektivität.[3]
BTK-Inhibitor 2 Imidazopyrazol-3-carboxamid-Derivat5.2Hohe Selektivität.[3]
BTK-Inhibitor 3 Pyrazolopyrimidin-Derivat7.95Gute Wasserlöslichkeit.[4]
BTK-Inhibitor 4 Thieno[3,2-d]pyrimidin-Derivat29.9Ausgezeichnete immunsuppressive Wirkung.
BTK-Inhibitor 5 Carbazol-1-carboxamid-Derivat(nicht spezifiziert)Potenter und selektiver reversibler Inhibitor.
BTK-Inhibitor 6 Pyrazolopyrimidin-Derivat12Hohe Kinase-Selektivität.[5]
BTK-Inhibitor 7 Pyrazolopyrimidin-Derivat14Hohe Kinase-Selektivität.[5]
BTK-Inhibitor 8 Imidazo[1,5-a]pyrazin-Derivat(nicht spezifiziert)Verbesserte Selektivität gegenüber Off-Targets.[6]

Experimentelle Protokolle

Für die Synthese von Derivaten der 3-Cyano-4-fluorbenzoesäure werden zwei primäre Methoden der Amidkopplung empfohlen: eine direkte Kopplung unter Verwendung von HATU und eine zweistufige Methode über ein Säurechlorid-Intermediat.

Protokoll 1: Direkte Amidkopplung mit HATU

Diese Methode ist ein Ein-Topf-Verfahren, das den modernen Kopplungsreagenz HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) verwendet und für seine hohe Effizienz und milde Reaktionsbedingungen bekannt ist.[7][8]

Materialien:

  • 3-Cyano-4-fluorbenzoesäure (1.0 Äq.)

  • Gewünschtes Amin (primär oder sekundär) (1.1 Äq.)

  • HATU (1.1 Äq.)[8]

  • N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (3.0 Äq.)[8]

  • Wasserfreies N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Standardreagenzien für die Aufarbeitung (z. B. Ethylacetat, 1N HCl, gesättigte wässrige NaHCO3-Lösung, Sole)

  • Wasserfreies Natriumsulfat (Na2SO4)

Vorgehensweise:

  • Unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) 3-Cyano-4-fluorbenzoesäure (1.0 Äq.) und HATU (1.1 Äq.) in einen flammgetrockneten Rundkolben mit einem Magnetrührstab geben.[8]

  • Wasserfreies DMF oder DCM zugeben, um die Feststoffe aufzulösen (typischerweise eine Konzentration von 0.1-0.5 M).[8]

  • Die Lösung in einem Eisbad auf 0 °C abkühlen.[8]

  • DIPEA (3.0 Äq.) tropfenweise zu der gerührten Lösung geben.[8]

  • Die Mischung 15-30 Minuten bei 0 °C zur Voraktivierung rühren lassen.[8]

  • Das Amin (1.1 Äq.) entweder unverdünnt oder als Lösung in einer kleinen Menge wasserfreiem DMF zugeben.[8]

  • Die Reaktion auf Raumtemperatur erwärmen lassen und 1 bis 18 Stunden rühren.[8] Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen.

  • Nach Abschluss die Reaktionsmischung mit Ethylacetat verdünnen. Die organische Phase nacheinander mit 1N HCl (2x), gesättigter wässriger NaHCO3-Lösung (2x) und Sole (1x) waschen.[8]

  • Die organische Schicht über wasserfreiem Na2SO4 trocknen, filtrieren und unter reduziertem Druck konzentrieren.[8]

  • Das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel reinigen, um das reine Amid zu erhalten.[8]

Protokoll 2: Zweistufige Synthese über Säurechlorid

Diese klassische Methode beinhaltet die Umwandlung der Carbonsäure in ihr reaktiveres Säurechlorid-Derivat mit anschließender Reaktion mit dem Amin.[7]

Schritt 1: Synthese von 3-Cyano-4-fluorbenzoylchlorid

Materialien:

  • 3-Cyano-4-fluorbenzoesäure (1.0 Äq.)

  • Thionylchlorid (SOCl2) oder Oxalylchlorid ((COCl)2) (1.5 Äq.)[9]

  • Wasserfreies Dichlormethan (DCM) oder Toluol

  • N,N-Dimethylformamid (DMF) (katalytische Menge)

Vorgehensweise:

  • In einem Abzug 3-Cyano-4-fluorbenzoesäure (1.0 Äq.) in einen trockenen Rundkolben mit einem Magnetrührstab und einem Rückflusskühler geben.[10]

  • Wasserfreies DCM oder Toluol zugeben.[10]

  • Eine katalytische Menge DMF (z. B. 1-2 Tropfen) zugeben.[7]

  • Langsam Thionylchlorid (1.5 Äq.) zu der Suspension geben.[10]

  • Die Mischung zum Rückfluss erhitzen (ca. 40 °C für DCM, 110 °C für Toluol) und 2-3 Stunden rühren, oder bis die Gasentwicklung aufhört.[10]

  • Die Reaktionsmischung abkühlen lassen und das Lösungsmittel und überschüssiges Thionylchlorid unter reduziertem Druck entfernen. Das resultierende rohe Säurechlorid sofort im nächsten Schritt verwenden.[11]

Schritt 2: Amidkopplung von 3-Cyano-4-fluorbenzoylchlorid mit einem Amin

Materialien:

  • 3-Cyano-4-fluorbenzoylchlorid (aus Schritt 1) (1.0 Äq.)

  • Gewünschtes Amin (1.1 Äq.)

  • Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (1.2 Äq.)

  • Wasserfreies Dichlormethan (DCM)

Vorgehensweise:

  • In einem separaten Kolben das Amin (1.1 Äq.) und Triethylamin (1.2 Äq.) in wasserfreiem DCM lösen.[7]

  • Die Lösung in einem Eisbad auf 0 °C abkühlen.[7]

  • Langsam eine Lösung von 3-Cyano-4-fluorbenzoylchlorid (1.0 Äq.) in wasserfreiem DCM zu der Aminlösung geben.[7]

  • Die Reaktionsmischung auf Raumtemperatur erwärmen lassen und 1-2 Stunden rühren.[7]

  • Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss die Reaktionsmischung mit DCM verdünnen und mit 1N HCl, gesättigter wässriger NaHCO3-Lösung und Sole waschen.

  • Die organische Schicht über wasserfreiem Na2SO4 trocknen, filtrieren und unter reduziertem Druck konzentrieren.

  • Das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel reinigen.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung, den BTK-Signalweg und den Screening-Prozess.

Derivatization_Workflow A 3-Cyano-4-fluorobenzoic acid C Amide Coupling (HATU or Acid Chloride) A->C B Amine Library B->C D Derivative Library C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Expression (Proliferation, Survival) NFkB->Gene NFAT->Gene Inhibitor 3-Cyano-4-fluorobenzamide Derivative (BTK Inhibitor) Inhibitor->BTK Screening_Workflow Start Derivative Library PrimaryScreen Primary Screening (BTK Enzyme Assay) Start->PrimaryScreen HitIdentification Hit Identification (IC₅₀ Determination) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (Cell-based Assays) HitIdentification->SecondaryScreen Active Compounds LeadSelection Lead Selection SecondaryScreen->LeadSelection Optimization Lead Optimization (SAR Studies) LeadSelection->Optimization

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Cyano-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-fluoro-5-formylbenzonitrile.[1]

Q2: What is the general synthetic approach from 2-fluoro-5-formylbenzonitrile?

The synthesis involves the oxidation of the formyl group (-CHO) of 2-fluoro-5-formylbenzonitrile to a carboxylic acid (-COOH) group.[1]

Q3: What oxidizing agent is typically used for this conversion?

A common oxidizing agent used for this transformation is sodium chlorite (NaClO₂).[1]

Q4: Are there other potential synthetic routes to synthesize fluorinated cyanobenzoic acids?

Yes, other methods include the Sandmeyer reaction, where a diazonium salt derived from an amino group is replaced by a cyano group.[2] Another approach involves the use of Grignard reagents for carboxylation.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution Citation
Low or No Product Formation Inactive or poor quality reagents.Use fresh, high-purity reagents.[4]
Incomplete reaction.Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Incorrect pH during workup.Ensure the pH is adjusted correctly (around 3.5) during the acidification step to precipitate the product.[1]
Formation of Impurities/Byproducts Side reactions due to temperature fluctuations.Maintain a stable reaction temperature, typically room temperature for the oxidation with sodium chlorite.[1][1]
Impure starting material.Ensure the purity of the 2-fluoro-5-formylbenzonitrile before starting the reaction.
Difficulties in Product Isolation/Purification Emulsion formation during extraction.Add brine during the aqueous wash to help break up emulsions.[4][4]
Product is an oil or difficult to handle.If direct filtration is challenging, consider recrystallization from a suitable solvent system to obtain a crystalline solid.[4][4]
Poor precipitation of the product.After acidification, ensure the mixture is stirred adequately and allowed sufficient time for the product to fully precipitate before filtration.

Experimental Protocol

Synthesis of this compound from 2-fluoro-5-formylbenzonitrile

This protocol is based on a reported procedure.[1]

Materials:

  • 2-fluoro-5-formylbenzonitrile

  • tert-Butanol

  • Water

  • Sodium chlorite (NaClO₂)

  • Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Dichloromethane (DCM)

  • Isopropanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a solvent mixture of 150 mL of water and 630 mL of tert-butanol with stirring.

  • To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

  • Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane/isopropanol.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be further purified by extraction with a sodium bicarbonate solution, followed by washing the aqueous phase with dichloromethane, acidification of the aqueous phase, and filtration to yield the solid product.

Expected Yield: Approximately 90% (14.5 g, 87.8 mmol).[1]

Data Presentation

Parameter Value Reference
Starting Material2-fluoro-5-formylbenzonitrile[1]
Molecular Weight165.12 g/mol [5]
Melting Point187-188 °C[1]
AppearanceWhite to off-white solid[1]
Reported Yield90%[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 2-fluoro-5- formylbenzonitrile in t-BuOH/Water B Add NaClO2 and Na2HPO4*2H2O A->B C Stir overnight at room temperature B->C D Acidify with HCl to pH 3.5 C->D Reaction Completion E Extract with DCM/Isopropanol D->E F Dry organic phase (Na2SO4) E->F G Concentrate F->G H Extraction with NaHCO3 solution G->H Crude Product I Acidify aqueous phase H->I J Filter solid product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Product? check_reagents Are reagents fresh and high purity? start->check_reagents Yes check_time Was reaction time sufficient? check_reagents->check_time Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_ph Was workup pH correct (3.5)? check_time->check_ph Yes solution_time Increase reaction time and monitor (TLC/LC-MS). check_time->solution_time No solution_ph Re-adjust pH and re-extract. check_ph->solution_ph No success Problem Resolved check_ph->success Yes solution_reagents->success solution_time->success solution_ph->success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Common side products in 3-Cyano-4-fluorobenzoic acid synthesis and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyano-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Oxidation of 2-fluoro-5-formylbenzonitrile: This method involves the oxidation of the aldehyde group of 2-fluoro-5-formylbenzonitrile (also known as 3-cyano-4-fluorobenzaldehyde) to a carboxylic acid.

  • Sandmeyer Reaction: This classic route involves the diazotization of an aromatic amine, such as 3-amino-4-fluorobenzoic acid or a precursor that is later oxidized, followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1][2]

Q2: I am seeing a lower than expected yield in my oxidation of 2-fluoro-5-formylbenzonitrile. What are the potential side products and how can I minimize them?

A2: Low yields in the oxidation of 2-fluoro-5-formylbenzonitrile can be attributed to incomplete reaction or the formation of side products.

Common Side Products:

  • Unreacted Starting Material (2-fluoro-5-formylbenzonitrile): The most common reason for low yield is an incomplete reaction.

  • Over-oxidation Products: Although less common with selective oxidizing agents, harsh conditions could potentially lead to the formation of other oxidized species.

  • Products from Impurities in the Starting Material: The purity of your 2-fluoro-5-formylbenzonitrile is crucial.

Troubleshooting and Minimization:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient oxidizing agent, low reaction temperature, or short reaction time.- Ensure at least a stoichiometric amount of the oxidizing agent is used. - Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of the starting material. - Optimize reaction temperature and time based on literature protocols.
Formation of Unknown Impurities Non-selective oxidizing agent or inappropriate reaction conditions.- Utilize a mild and selective oxidizing agent such as sodium chlorite (NaClO₂) with a phosphate buffer.[3] - Maintain the recommended reaction temperature to avoid side reactions.
Low Purity of Final Product Inefficient purification.- After acidification, ensure the product fully precipitates. - Wash the filtered product with cold deionized water to remove residual acids and salts. - Recrystallization from a suitable solvent can be employed for further purification.

A general experimental workflow for the oxidation of 2-fluoro-5-formylbenzonitrile is depicted below:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Fluoro-5-formylbenzonitrile dissolve Dissolve in t-butanol and water start->dissolve add_reagents Add NaClO2 and NaH2PO4 dissolve->add_reagents stir Stir at room temperature add_reagents->stir acidify Acidify with HCl stir->acidify extract Extract with organic solvent acidify->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by extraction with NaHCO3 and acidification concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the oxidation of 2-fluoro-5-formylbenzonitrile.

Q3: My Sandmeyer reaction is giving a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?

A3: The Sandmeyer reaction, while powerful, can be prone to side reactions, leading to a mixture of products and reduced yield of the desired this compound.

Common Side Products:

  • Phenolic impurity (3-hydroxy-4-fluorobenzoic acid): This can form if the diazonium salt reacts with water.

  • De-amination product (4-fluorobenzoic acid): The diazonium group can be replaced by a hydrogen atom.

  • Azo coupling products: The diazonium salt can react with the starting amine or other aromatic compounds present in the reaction mixture to form colored azo compounds.

  • Unreacted starting material (e.g., 3-amino-4-fluorobenzoic acid).

Troubleshooting and Minimization:

IssuePotential CauseRecommended Solution
Formation of Phenolic Impurity High reaction temperature during diazotization or cyanation; excess water.- Maintain a low temperature (0-5 °C) during the diazotization step. - Add the diazonium salt solution slowly to the cooled copper(I) cyanide solution.
Formation of De-amination Product Presence of reducing agents.- Ensure the purity of all reagents. - Use freshly prepared sodium nitrite solution for diazotization.
Formation of Azo Coupling Products Incorrect pH; slow reaction of the diazonium salt with the cyanide source.- Maintain acidic conditions during diazotization to prevent the free amine from coupling. - Ensure an efficient and well-stirred reaction mixture during the cyanation step.
Incomplete Reaction Incomplete diazotization or inefficient cyanation.- Test for the complete consumption of the amine before proceeding to the cyanation step (e.g., with starch-iodide paper for excess nitrous acid). - Use a catalytically active form of copper(I) cyanide.

The logical relationship for troubleshooting the Sandmeyer reaction is illustrated in the following diagram:

Sandmeyer_Troubleshooting cluster_problems Observed Issues cluster_solutions Potential Solutions start Low Yield or Impure Product in Sandmeyer Reaction phenolic_impurity Phenolic Impurity Present start->phenolic_impurity deamination_product De-amination Product Present start->deamination_product azo_coupling Azo Coupling Products Present start->azo_coupling incomplete_reaction Incomplete Reaction start->incomplete_reaction control_temp Control Temperature (0-5 °C) phenolic_impurity->control_temp reagent_purity Ensure Reagent Purity deamination_product->reagent_purity control_ph Maintain Acidic pH azo_coupling->control_ph monitor_reaction Monitor Reaction Progress incomplete_reaction->monitor_reaction

Caption: Troubleshooting guide for the Sandmeyer synthesis of this compound.

Experimental Protocols

1. Synthesis of this compound via Oxidation of 2-fluoro-5-formylbenzonitrile [3]

  • Materials:

    • 2-fluoro-5-formylbenzonitrile (15.0 g, 97.6 mmol)

    • tert-Butanol (630 mL)

    • Water (150 mL)

    • Sodium chlorite (40.8 g, 361 mmol)

    • Disodium hydrogen phosphate dihydrate (35.9 g, 230 mmol)

    • Dilute hydrochloric acid solution

    • Dichloromethane/isopropanol (10:1, v/v)

    • Anhydrous sodium sulfate

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-fluoro-5-formylbenzonitrile in a mixture of tert-butanol and water with stirring.

    • Add sodium chlorite and disodium hydrogen phosphate dihydrate to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

    • Extract the aqueous solution three times with a 10:1 mixture of dichloromethane and isopropanol.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by extraction with a sodium bicarbonate solution, followed by acidification of the aqueous phase and filtration to yield the solid product.

Note: This protocol is provided as an example and may require optimization based on specific laboratory conditions and desired purity.

Quantitative Data Summary

For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.

References

Purification challenges of 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyano-4-fluorobenzoic acid

Welcome to the technical support center for this compound (CAS: 171050-06-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization 1. Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling. 2. Premature Crystallization: Crystals forming during hot gravity filtration can lead to product loss. 3. Incomplete Precipitation: The solution may not have been cooled sufficiently or for long enough.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization.[3] 3. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]
Product Fails to Crystallize (Oils Out) 1. High Impurity Level: Significant impurities can lower the melting point and inhibit crystal lattice formation. 2. Supersaturation: The solution is supersaturated but nucleation has not begun. 3. Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.1. Attempt purification by another method first, such as acid-base extraction, to remove major impurities.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[4] 3. Re-dissolve the oil in a minimal amount of hot solvent and try adding a co-solvent (anti-solvent) dropwise until turbidity appears, then allow to cool slowly.
Colored Impurities Persist in Final Product Presence of Colored By-products: Synthesis can sometimes produce colored, often polymeric, impurities.During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[1][3]
NMR Spectrum Shows Unidentified Peaks 1. Residual Starting Material: Incomplete reaction may leave starting materials like 2-fluoro-5-formylbenzonitrile.[5] 2. Hydrolysis of Nitrile Group: The cyano group can hydrolyze to an amide or carboxylic acid under harsh acidic or basic conditions. 3. Decarboxylation: Excessive heat can cause loss of the carboxylic acid group, leading to 2-fluoro-5-cyanobenzonitrile.[6][7]1. Improve purification with a thorough acid-base extraction or consider column chromatography.[5][8] 2. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 3. Ensure heating during purification does not exceed the compound's decomposition temperature.
Melting Point is Low and Broad Presence of Impurities: Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature over a wider range.Re-purify the material using one of the detailed protocols below. A sharp melting point close to the literature value (187-188 °C) indicates high purity.[5][9]
Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource(s)
CAS Number 171050-06-9[5][10][11]
Molecular Formula C₈H₄FNO₂[10][11][12]
Molecular Weight 165.12 g/mol [10][11][12]
Appearance White to off-white solid/powder[5][13]
Melting Point 187-188 °C[5]
Boiling Point 322.4 ± 27.0 °C (Predicted)[5][10]
pKa 3.58 ± 0.10 (Predicted)[5]
Purity (Commercial) ≥97%[10][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often relate to the synthetic route. These can include unreacted starting materials, such as 2-fluoro-5-formylbenzonitrile if synthesis proceeds via oxidation.[5] Other potential impurities arise from side reactions like partial hydrolysis of the nitrile group to an amide, or by-products from Sandmeyer-type reactions if that pathway is used.[8]

Q2: What is the best solvent for recrystallizing this compound?

A2: While specific solvent screening is always recommended, water is an excellent starting point for many benzoic acid derivatives due to a large difference in solubility between hot and cold conditions.[1][4] For this compound, which has both polar and non-polar characteristics, a mixed solvent system like ethanol/water or isopropanol/water can be effective. One documented procedure uses ethanol for recrystallization.[15]

Q3: How can I effectively remove non-acidic impurities?

A3: Acid-base extraction is a highly effective method. The procedure involves dissolving the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and extracting with a weak aqueous base like sodium bicarbonate solution. The this compound will deprotonate and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, washed with fresh organic solvent, and acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[5][9]

Q4: Is the compound susceptible to degradation during purification?

A4: Yes, two primary degradation pathways should be considered. First, the nitrile (cyano) group can undergo hydrolysis to a carboxamide or a carboxylic acid if exposed to harsh acidic or basic conditions, particularly with heat. Second, like many benzoic acids, it can undergo decarboxylation (loss of CO₂) at very high temperatures.[6][7] Therefore, it is crucial to use mild conditions and avoid excessive heat during purification.

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: The most common and effective techniques are:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can detect trace impurities. Methods have been developed for analyzing various fluorobenzoic acids.[13][16]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on standard recrystallization techniques for benzoic acid derivatives.[1][3][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., an ethanol/water mixture) to boiling. Add the minimum amount of hot solvent to the flask containing the crude solid until it just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[2]

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is adapted from a documented purification method for related compounds.[5][9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add dilute hydrochloric acid (e.g., 3M HCl) dropwise while stirring until the solution is acidic (pH ~2-3), which will cause the pure this compound to precipitate out as a solid.

  • Collection and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven.

Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate the general purification workflow and a troubleshooting decision path.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolve in Hot Solvent AcidBase Acid-Base Extraction Crude->AcidBase Dissolve in Organic Solvent Chromatography Column Chromatography Crude->Chromatography Adsorb on Stationary Phase Analysis Purity Analysis (NMR, HPLC, MP) Recrystallization->Analysis AcidBase->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Meets Specs

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Attempt Complete CheckPurity Is Purity > 98% and Melting Point Sharp? Start->CheckPurity CheckYield Is Yield Acceptable? CheckPurity->CheckYield Yes CheckAppearance Is Product an Oil or Discolored? CheckPurity->CheckAppearance No Success Purification Successful CheckYield->Success Yes LowYield Troubleshoot Yield Loss: - Check solvent volume - Ensure complete cooling - Minimize transfer loss CheckYield->LowYield No Oily Troubleshoot Crystallization: - Scratch flask / Add seed - Re-purify via another method CheckAppearance->Oily Oily Colored Redo Recrystallization with Activated Charcoal CheckAppearance->Colored Discolored RePurify Re-purify using an alternative method CheckAppearance->RePurify Impure but Solid

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: 3-Cyano-4-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Cyano-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound include:

  • Sandmeyer Reaction: This widely used method involves the diazotization of an aromatic amine, such as 3-amino-4-fluorobenzoic acid, followed by cyanation using a copper(I) cyanide catalyst.[1][2][3][4][5] This approach is favored for its versatility in introducing a cyano group onto an aromatic ring.

  • Oxidation of a Methyl Group: Another route involves the oxidation of a precursor like 4-fluoro-3-methylbenzonitrile. However, this method can sometimes result in lower yields and require challenging purification steps.[1]

  • Multi-step Synthesis from Halogenated Nitroaromatics: A patented process describes the synthesis starting from 2-chloro-4-nitrobenzoic acid, involving a halogen exchange to introduce fluorine, reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the cyano group.[1]

Q2: What are the critical parameters to control during the Sandmeyer reaction for optimal yield?

A2: To optimize the yield of the Sandmeyer reaction for the synthesis of this compound, the following parameters are crucial:

  • Temperature: Diazotization should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.

  • pH: Careful control of pH is necessary to prevent unwanted side reactions, such as the formation of phenolic byproducts.[6]

  • Purity of Reagents: The purity of the starting amine and sodium nitrite is essential for a clean reaction.

  • Catalyst: The use of a copper(I) cyanide catalyst is standard for the cyanation step.

Q3: How can I purify crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[7][8][9] The choice of solvent is critical and should be determined based on the solubility profile of the compound and its impurities. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvent systems for recrystallization of aromatic acids include water, ethanol, or mixtures such as ethanol/water.

Q4: What analytical methods are suitable for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.[10][11] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and spectroscopic methods like NMR and IR can also be used for structural confirmation and purity assessment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield in Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting amine Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition to the cyanide solution. Avoid prolonged reaction times before the cyanation step.
Formation of dark, tarry byproducts Side reactions of the diazonium salt.Control the pH of the reaction mixture. Ensure efficient stirring to maintain homogeneity.
Impure starting materials.Use high-purity 3-amino-4-fluorobenzoic acid and sodium nitrite.
Low yield of the desired nitrile Inefficient cyanation.Ensure the copper(I) cyanide catalyst is active. The reaction may benefit from gentle warming after the addition of the diazonium salt solution.
Purity Issues after Synthesis and Purification
Symptom Possible Cause Suggested Solution
Presence of starting material (3-amino-4-fluorobenzoic acid) in the final product Incomplete reaction.Optimize the Sandmeyer reaction conditions as described above. Consider a purification step that specifically removes the more polar starting material, such as an acid-base extraction.
Presence of phenolic impurities (e.g., 4-fluoro-3-hydroxybenzoic acid) Hydroxylation of the diazonium salt.[6]Maintain low temperatures during diazotization and avoid excess water in the cyanation step.
Broad melting point range of the purified product Residual solvent or multiple impurities.Ensure the product is thoroughly dried after recrystallization. If impurities persist, consider a second recrystallization with a different solvent system or purification by column chromatography.
Discolored product (yellow or brown) Presence of colored impurities from side reactions.Treat the crude product with activated carbon during the recrystallization process to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-amino-4-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-fluorobenzoic acid in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction. Nitrogen gas evolution will be observed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the crude this compound.

    • Filter the crude product, wash with cold water, and air dry.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Slowly add hot water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start 3-Amino-4-fluorobenzoic Acid diazotization Diazotization (HCl, NaNO2, 0-5 °C) start->diazotization cyanation Cyanation (CuCN, KCN) diazotization->cyanation crude_product Crude this compound cyanation->crude_product dissolution Dissolution in Hot Ethanol crude_product->dissolution filtration Hot Filtration dissolution->filtration crystallization Crystallization filtration->crystallization final_product Pure this compound crystallization->final_product troubleshooting_logic Troubleshooting Low Yield in Sandmeyer Reaction start Low Yield Observed check_temp Was Diazotization Temp. 0-5 °C? start->check_temp check_nitrite Was NaNO2 Added Slowly? check_temp->check_nitrite Yes solution_temp Action: Maintain Low Temp. check_temp->solution_temp No check_purity Are Starting Materials Pure? check_nitrite->check_purity Yes solution_addition Action: Slow, Dropwise Addition check_nitrite->solution_addition No check_catalyst Is CuCN Catalyst Active? check_purity->check_catalyst Yes solution_purity Action: Use High Purity Reagents check_purity->solution_purity No solution_catalyst Action: Use Fresh Catalyst check_catalyst->solution_catalyst No success Yield Improved check_catalyst->success Yes solution_temp->success solution_addition->success solution_purity->success solution_catalyst->success

References

Technical Support Center: Amide Bond Formation with 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the amide coupling of 3-cyano-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is showing low or no product formation. What are the likely causes?

A: Low or no yield in amide coupling reactions is a common issue that can often be traced back to a few key factors:

  • Inactive Reagents: Carbodiimide coupling reagents like EDC are notoriously sensitive to moisture. Ensure you are using fresh, high-purity reagents that have been stored under anhydrous conditions.[1]

  • Insufficient Carboxylic Acid Activation: The activation of this compound may be incomplete. This can be due to the presence of moisture or an insufficient amount of coupling reagent. Consider increasing the equivalents of the coupling agent slightly.[1] For more robust activation, pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can significantly improve yields, especially when using HATU.[2]

  • Formation of a Non-Reactive Salt: Carboxylic acids and amines can form a non-reactive ammonium carboxylate salt.[1] Coupling agents are designed to overcome this by activating the carboxylic acid for nucleophilic attack under milder conditions.[1]

  • Poor Amine Nucleophilicity: If your amine is sterically hindered or electronically deficient, the reaction may be sluggish. In such cases, switching to a more powerful coupling reagent like HATU may be beneficial.

Q2: I am observing a major byproduct in my reaction. What could it be and how can I minimize it?

A: The most common byproduct when using carbodiimide reagents (e.g., EDC, DCC) is an N-acylurea . This forms when the reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine.[1][2]

  • How to Minimize N-acylurea Formation:

    • Use an Additive: Including 1-hydroxybenzotriazole (HOBt) or OxymaPure in the reaction mixture is highly recommended. HOBt reacts with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[1]

    • Solvent Choice: The rearrangement can be more prevalent in some polar aprotic solvents. If compatible with your starting materials' solubility, using a less polar solvent like dichloromethane (DCM) may help.[1]

Another potential side reaction, particularly with uronium/aminium reagents like HATU, is the formation of a guanidinium byproduct . This occurs when the coupling reagent reacts directly with the amine.

  • How to Minimize Guanidinium Formation:

    • Order of Addition: Pre-activate the this compound with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding your amine.[2] This ensures the activated acid is readily available to react with the amine, minimizing the chance of the amine reacting with the coupling reagent itself.

Q3: Which coupling reagent should I choose for my reaction with this compound?

A: The choice of coupling reagent depends on the specific amine you are using, cost considerations, and the desired reaction efficiency.

  • EDC/HOBt: This is a cost-effective and widely used combination. A key advantage of EDC is that its urea byproduct is water-soluble, which simplifies purification through an aqueous workup.[2]

  • HATU: This is a highly efficient and fast-acting uronium salt-based reagent.[3] It is particularly useful for challenging couplings, such as with sterically hindered or electronically poor amines, and it is known to minimize racemization in chiral substrates.[3] However, it is more expensive than EDC.[2]

  • Other Options: Other reagents like PyBOP (a phosphonium salt) and DIC (diisopropylcarbodiimide) are also effective.[1][4] DIC is often preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble in common organic solvents.[4]

Q4: What is the optimal order of adding reagents?

A: The order of addition can be critical for minimizing side reactions.

  • For HATU: It is best to pre-activate the carboxylic acid. Dissolve this compound and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF). Add HATU and stir for 15-30 minutes. Then, add the amine to this activated mixture.[2]

  • For EDC/HOBt: Often, all components (acid, amine, EDC, HOBt, and base) can be mixed at the start of the reaction.[2] However, a pre-activation strategy can also be employed here.

Q5: I'm having trouble with the workup and purification. Any suggestions?

A:

  • Emulsions during Workup: If you are experiencing emulsion formation during aqueous washes, adding brine (saturated NaCl solution) can help to break up the emulsion.[1]

  • Product is an Oil or Difficult to Handle: If your final amide product is an oil or a low-melting solid, purification by column chromatography can be challenging. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.[1][5]

  • Removing Byproducts: If using EDC, the urea byproduct can be removed with acidic and basic washes. If you've used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[6]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical conditions and expected outcomes for the amide coupling of substituted benzoic acids with a representative amine (e.g., benzylamine). Yields are illustrative and will vary based on the specific amine, reaction scale, and purification efficiency.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF/DCM12 - 2475 - 90A cost-effective and reliable choice. The urea byproduct is water-soluble, simplifying workup.[7]
HATU NoneDIPEADMF1 - 485 - 98Highly efficient and fast, especially for challenging substrates. More expensive.[3][7]
PyBOP NoneDIPEADMF2 - 680 - 95A phosphonium-based reagent that offers high efficiency with a low risk of racemization.[8]
DIC HOBtDIPEADCM12 - 2470 - 85Similar to EDC, but the diisopropylurea byproduct is more soluble in organic solvents.[4]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a standard and reliable method for a wide range of amines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as DIPEA (2.5 eq.). Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Amide Coupling using HATU

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir for a few minutes. Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[2][7]

  • Amine Addition: Slowly add the desired amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid, Amine, & HOBt in Anhydrous Solvent prep_cool Cool to 0 °C prep_acid->prep_cool For EDC/HOBt Protocol prep_base Add Base (e.g., DIPEA) react_edc Add EDC prep_base->react_edc For EDC/HOBt Protocol prep_cool->prep_base For EDC/HOBt Protocol react_stir Stir at RT (12-24h) react_edc->react_stir react_monitor Monitor by TLC/LC-MS react_stir->react_monitor workup_quench Aqueous Workup (Acid/Base Washes) react_monitor->workup_quench workup_extract Extract & Dry workup_quench->workup_extract workup_purify Concentrate & Purify (Chromatography/Recrystallization) workup_extract->workup_purify G start Low or No Product Yield check_reagents Are coupling reagents (e.g., EDC) fresh and anhydrous? start->check_reagents remedy_reagents Use fresh, high-purity reagents. Store under anhydrous conditions. check_reagents->remedy_reagents No check_activation Is acid activation sufficient? check_reagents->check_activation Yes remedy_reagents->check_activation remedy_activation Increase coupling reagent (1.1-1.5 eq). Pre-activate acid before adding amine. check_activation->remedy_activation No check_side_reaction Is N-acylurea or other byproduct observed? check_activation->check_side_reaction Yes remedy_activation->check_side_reaction remedy_side_reaction Add HOBt to EDC reactions. Ensure correct order of addition for HATU. check_side_reaction->remedy_side_reaction Yes end_node Improved Yield check_side_reaction->end_node No remedy_side_reaction->end_node G ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk Binds & Activates pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt downstream Cell Proliferation, Survival, Angiogenesis akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream inhibitor 3-Cyano-4-fluorobenzamide Derivative (Kinase Inhibitor) inhibitor->rtk Inhibits

References

Overcoming solubility issues of 3-Cyano-4-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 3-cyano-4-fluorobenzoic acid and encountering solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid. Its solubility is influenced by the presence of three key functional groups: a carboxylic acid, a cyano group, and a fluoro group attached to an aromatic ring. The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar protic solvents. The polar cyano group and the overall polarity of the molecule suggest solubility in polar aprotic solvents. However, the aromatic ring provides a nonpolar characteristic, which can limit solubility in highly polar or very nonpolar solvents.

Q2: In which common organic solvents is this compound expected to be soluble?

Q3: I am struggling to dissolve this compound for my reaction. What are the first troubleshooting steps I should take?

If you are facing difficulty dissolving this compound, consider the following initial steps:

  • Increase the solvent volume: You may be attempting to create a solution that is too concentrated. Try adding more solvent.

  • Apply gentle heat: Gently warming the mixture while stirring can significantly increase both the rate of dissolution and the amount of solute that can be dissolved.

  • Use sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a very effective strategy. For instance, if your reaction can tolerate it, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent in which the acid is only sparingly soluble can dramatically improve solubility. A synthesis procedure for this compound uses a mixture of dichloromethane and isopropanol for extraction, indicating its solubility in such mixtures.[1]

Q5: How does pH affect the solubility of this compound in organic solvents?

While pH is most relevant to aqueous solubility, the acidic nature of the carboxylic acid group is important. In the presence of a base, this compound will be deprotonated to form a carboxylate salt. This salt may have significantly different solubility in organic solvents compared to the free acid. For reactions where the acidic proton is not required, adding a non-nucleophilic organic base can sometimes improve solubility in certain solvents.

Troubleshooting Guides

Issue: The compound will not dissolve sufficiently in the desired reaction solvent.

This is a common challenge. The following guide provides a systematic approach to overcoming this issue.

Troubleshooting Steps:

  • Solvent Selection:

    • Consult the Qualitative Solubility Table: Refer to the table below for guidance on selecting an appropriate solvent.

    • Consider Polar Aprotic Solvents: For many applications, particularly those involving coupling reactions, polar aprotic solvents such as DMF, DMSO, or NMP are excellent starting points due to their strong solvating power for polar molecules.

    • Consider Polar Protic Solvents: Alcohols like methanol, ethanol, or isopropanol can also be effective, especially with the application of heat.

  • Physical Dissolution Aids:

    • Heating: Gently warm the solvent and solute mixture. For many benzoic acid derivatives, solubility increases significantly with temperature.

    • Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice and enhance solvation.

    • Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the solid.

  • Chemical Modification (Use with caution and consider reaction compatibility):

    • Co-Solvent Addition: Introduce a small percentage of a stronger, compatible solvent (e.g., 5-10% DMF or DMSO) to your primary solvent.

    • Salt Formation: If the reaction conditions permit, the addition of a suitable base can convert the carboxylic acid to a more soluble salt.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)HighOften used for peptide coupling and other reactions with carboxylic acids.
Dimethyl sulfoxide (DMSO)HighStrong solvent, but can be difficult to remove and may be reactive under certain conditions.
Acetonitrile (MeCN)ModerateGood for a range of reactions, polarity may be suitable.
AcetoneModerateA less common choice for reactions but can be a useful solvent.
Polar Protic Methanol (MeOH)Moderate to HighGood solubility, especially with heating.
Ethanol (EtOH)ModerateSimilar to methanol.
Isopropanol (IPA)ModerateUsed in a mixture with dichloromethane for extraction in a known synthesis.[1]
Less Polar Tetrahydrofuran (THF)Low to ModerateMay require heating.
Ethyl Acetate (EtOAc)LowOften used for extraction, suggesting some solubility.
Dichloromethane (DCM)LowUsed in a mixture with isopropanol for extraction.[1]
Nonpolar ToluenePoorUnlikely to be a good solvent.
HexanesPoorNot a suitable solvent.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, ethanol)

  • Glass vial or flask with a magnetic stir bar

  • Magnetic stir plate with heating capability

  • Optional: Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound and transfer it to the reaction vessel.

  • Add the calculated volume of the chosen solvent to achieve the target concentration.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, gently heat the mixture (e.g., to 40-60 °C) while continuing to stir.

  • If solids persist, the vial can be placed in an ultrasonic bath for 10-15 minute intervals.

  • Once the solid is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Small-Scale Solubility Test

Materials:

  • This compound

  • A selection of test solvents (e.g., DMF, ethanol, ethyl acetate, toluene)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer

Procedure:

  • Add a small, known amount of this compound (e.g., 5 mg) to each vial.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Cap the vials and vortex them for 1-2 minutes.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble) at room temperature.

  • For vials with undissolved solid, gently warm them and observe any changes in solubility.

Mandatory Visualizations

G Signaling Pathway Context: Kinase Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Proliferation CFBA 3-Cyano-4-fluorobenzoic Acid Derivative (Kinase Inhibitor) CFBA->Kinase Inhibits

References

Stability of 3-Cyano-4-fluorobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Cyano-4-fluorobenzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions. For optimal shelf life, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: What are the expected thermal decomposition products of this compound?

A3: Upon thermal decomposition, this compound can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Q4: Can the cyano group of this compound undergo hydrolysis?

A4: Yes, the cyano group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide (3-carbamoyl-4-fluorobenzoic acid) and subsequently the dicarboxylic acid (4-fluoro-isophthalic acid). The rate of hydrolysis is dependent on the pH, temperature, and the specific reagents used.

Q5: Is decarboxylation a concern for this compound?

A5: While aromatic carboxylic acids can undergo decarboxylation, this typically requires high temperatures or specific catalytic conditions. Under normal synthetic conditions, significant decarboxylation of this compound is not a primary concern. However, in the presence of certain transition metal catalysts and at elevated temperatures, this degradation pathway should be considered.

Troubleshooting Guides

Issue 1: Low yield or unexpected side products in amide coupling reactions.
  • Possible Cause 1: Degradation under basic conditions.

    • Troubleshooting: If using a strong organic base (e.g., triethylamine, diisopropylethylamine) at elevated temperatures for prolonged periods, consider switching to a milder base or conducting the reaction at a lower temperature. Hydrolysis of the nitrile group can be promoted by strong bases.

  • Possible Cause 2: Reaction with coupling agents.

    • Troubleshooting: Ensure that the chosen coupling agent (e.g., HATU, HOBt/EDC) is compatible with the cyano and fluoro functionalities. Use the coupling agent at the recommended stoichiometry and temperature to avoid side reactions.

  • Possible Cause 3: Instability of the activated ester.

    • Troubleshooting: If pre-activating the carboxylic acid (e.g., to an acid chloride), use the activated intermediate immediately. Delays can lead to decomposition.

Issue 2: Incomplete esterification or formation of byproducts.
  • Possible Cause 1: Insufficiently acidic conditions for Fischer esterification.

    • Troubleshooting: While strong acids are incompatible, a catalytic amount of a strong acid (e.g., sulfuric acid) is required for Fischer esterification.[2][3][4] Ensure anhydrous conditions to drive the equilibrium towards the ester product.

  • Possible Cause 2: Degradation at high temperatures.

    • Troubleshooting: If forcing conditions are required, monitor the reaction closely for the appearance of degradation products. Consider using milder esterification methods, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.

Issue 3: Degradation observed during workup and purification.
  • Possible Cause 1: Exposure to strong aqueous acids or bases.

    • Troubleshooting: During aqueous workup, use dilute acidic and basic solutions and minimize contact time. Neutralize the reaction mixture carefully and extract the product promptly.

  • Possible Cause 2: Thermal stress during solvent removal.

    • Troubleshooting: Concentrate the product solution under reduced pressure at a low temperature (e.g., < 40 °C) to prevent thermal degradation.

Stability Under Different Reaction Conditions

The stability of this compound is crucial for its successful application in multi-step syntheses. Below is a summary of its expected stability under various stress conditions, based on the reactivity of its functional groups.

Condition Reagents/Stress Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, 50 °CModerate3-Carbamoyl-4-fluorobenzoic acid, 4-Fluoro-isophthalic acid
Basic 0.1 M NaOH, 50 °CLow3-Carbamoyl-4-fluorobenzoic acid, 4-Fluoro-isophthalic acid
Oxidative 3% H₂O₂, RTModerate to HighRing-hydroxylated species
Reductive NaBH₄, RTHighNegligible degradation expected
Thermal 80 °C, solid stateHighNegligible degradation expected below melting point
Photolytic UV light (254/365 nm)ModeratePotential for radical-mediated degradation

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[5][6][7][8]

Protocol 1: Hydrolytic Stability (Acidic and Basic Conditions)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 50 °C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 50 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Stability
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% (w/v) hydrogen peroxide solution.

    • Keep the solution at room temperature for 48 hours, protected from light.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Stability
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven at 80 °C for 7 days.

    • At the end of the study, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Incubate the solution at 60 °C for 48 hours.

    • Analyze the solution by HPLC at various time points.

Protocol 4: Photostability
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Light Exposure:

    • Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time points to assess the extent of photodegradation.

Visualizations

Stability_Troubleshooting cluster_amide Amide Coupling Issues cluster_ester Esterification Problems cluster_workup Workup & Purification Degradation low_yield Low Yield / Side Products base Strong Base / High Temp? low_yield->base coupling Coupling Agent Reactivity? low_yield->coupling activated_ester Activated Ester Stability? low_yield->activated_ester incomplete_ester Incomplete Reaction acid_cat Insufficient Acid Catalyst? incomplete_ester->acid_cat high_temp Degradation at High Temp? incomplete_ester->high_temp workup_deg Degradation Observed aq_workup Strong Aqueous Acid/Base? workup_deg->aq_workup thermal_stress Thermal Stress during Evaporation? workup_deg->thermal_stress Degradation_Pathways parent This compound amide 3-Carbamoyl-4-fluorobenzoic Acid parent->amide Acid/Base Hydrolysis decarboxylated 2-Fluoro-5-cyanophenol parent->decarboxylated Thermal/Catalytic Decarboxylation hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation diacid 4-Fluoro-isophthalic Acid amide->diacid Further Hydrolysis Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Pathway data->pathway end End: Stability Profile pathway->end

References

Catalyst selection and optimization for reactions involving 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 3-Cyano-4-fluorobenzoic acid.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is strongly activated towards nucleophilic aromatic substitution (SNAr) by the ortho-cyano and para-carboxylic acid electron-withdrawing groups.[1][2][3] This often makes SNAr the most direct and catalyst-free method for introducing nucleophiles.

Frequently Asked Questions (FAQs) - SNAr

Q1: My SNAr reaction with an amine nucleophile is sluggish or not going to completion. What should I do?

A1: Several factors can affect the rate of an SNAr reaction. Consider the following troubleshooting steps:

  • Base: Ensure you are using a suitable base to deprotonate the nucleophile or to scavenge the HF generated. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base is critical and should be strong enough to facilitate the reaction without causing degradation.[4]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[5]

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Nucleophile Strength: The reactivity of the nucleophile is key. If using a weakly nucleophilic amine, consider converting it to a more potent nucleophilic species or using a stronger base.

Q2: I am observing side products in my SNAr reaction. What are the likely causes?

A2: Side product formation can arise from several issues:

  • Reaction with the Carboxylic Acid: The nucleophile might react with the carboxylic acid moiety of this compound, especially at high temperatures, leading to amide formation. To avoid this, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr reaction.

  • Competing Reactions: The cyano group can also be susceptible to hydrolysis or other reactions under strongly basic or high-temperature conditions.

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can lead to unexpected side reactions.

Q3: Why is fluorine a good leaving group in this specific SNAr reaction?

A3: In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[3][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7] Although the C-F bond is strong, its breakage occurs in the fast, second step of the reaction (loss of the leaving group), so bond strength is less important than the atom's ability to activate the ring towards attack.[3] The reactivity order for activated aryl halides in SNAr is often F > Cl > Br > I.[3]

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low or No Conversion in SNAr Reaction check_base Is the base appropriate and strong enough? start->check_base check_solvent Is a polar aprotic solvent being used (DMSO, DMF)? check_base->check_solvent Yes change_base Switch to a stronger or more soluble base (e.g., Cs₂CO₃) check_base->change_base No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes change_solvent Switch to DMSO or DMF check_solvent->change_solvent No check_nuc Is the nucleophile strong enough? check_temp->check_nuc Yes increase_temp Increase Temperature check_temp->increase_temp No protect_acid Consider protecting the carboxylic acid group check_nuc->protect_acid No success Reaction Successful check_nuc->success Yes increase_temp->check_nuc change_base->check_solvent change_solvent->check_temp protect_acid->success

Caption: Troubleshooting flowchart for common SNAr reaction issues.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For transformations where a C-C or C-N bond is formed and SNAr is not feasible or desired, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful alternatives. However, the strong C-F bond and the electronic nature of this compound present unique challenges.[8]

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: I am trying a Suzuki-Miyaura coupling with this compound, but the yield is very low. Why is this reaction difficult?

A1: Activating the C-F bond for Suzuki coupling is challenging due to its high bond energy.[8] Standard palladium catalysts may not be effective. Key areas to troubleshoot are:

  • Catalyst/Ligand System: You need a highly active catalyst system. Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos, often in combination with a Pd(OAc)₂ or a pre-catalyst like an XPhos-Pd-G3 palladacycle.[4][9] These ligands promote the difficult oxidative addition step involving the C-F bond.

  • Base Selection: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often required. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[4]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially with electron-rich or heteroaryl boronic acids.[4][10] To mitigate this, use milder bases like KF, ensure anhydrous conditions, or use potassium trifluoroborate salts instead of boronic acids.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[4]

Q2: What is the best approach for a Buchwald-Hartwig amination with this substrate?

A2: Similar to Suzuki coupling, Buchwald-Hartwig amination of an aryl fluoride requires a highly active catalyst.

  • Ligand Choice: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential for coupling with the C-F bond.[11][12] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. Be aware that ester or nitro functional groups may not be compatible with strong bases like KOtBu.[14]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[15][16] Air-stable pre-catalysts that are easily activated with weak bases are also widely used for their reliability and ease of handling.[13]

Q3: I'm seeing a significant amount of hydrodefluorination (replacement of -F with -H). What causes this?

A3: Hydrodehalogenation is a known side reaction in cross-coupling chemistry. It can occur after oxidative addition, where the palladium complex abstracts a hydride from another species in the reaction mixture (like a solvent or amine base), followed by reductive elimination of the arene.[17] To minimize this, ensure pure, anhydrous solvents and consider your choice of base and ligand.

Catalyst System Comparison for Aryl Fluoride Coupling
Reaction TypePalladium SourceRecommended LigandTypical BaseSolvent SystemTemp (°C)Ref.
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane / H₂O (4:1)100-120[8]
Suzuki-Miyaura XPhos Pd G3 (1-2 mol%)(Internal to precatalyst)K₂CO₃ or K₃PO₄Toluene or Dioxane80-110[4]
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu or LiHMDSToluene or Dioxane80-110[16]
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)BINAPCs₂CO₃Toluene100-120[18]

Decision Logic for Reaction Pathway

Reaction_Selection start Desired Product from This compound? check_bond What type of bond is being formed? start->check_bond c_n_bond C-N Bond check_bond->c_n_bond C-N c_c_bond C-C Bond check_bond->c_c_bond C-C check_nuc Is the amine nucleophile strong? c_n_bond->check_nuc suzuki_path Use Suzuki-Miyaura Catalysis c_c_bond->suzuki_path snar_path Attempt SNAr first (Catalyst-free) check_nuc->snar_path Yes buchwald_path Use Buchwald-Hartwig Catalysis check_nuc->buchwald_path No / Sterically Hindered

Caption: Decision tree for selecting a synthetic route.

Section 3: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine

This protocol is a general guideline and requires optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add this compound, the amine nucleophile, and potassium carbonate.

  • Add anhydrous DMSO (to a concentration of 0.1-0.5 M with respect to the benzoic acid).

  • Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for a challenging aryl fluoride coupling and requires optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Analytical Method Development and Validation for 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and validation of 3-Cyano-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a recommended starting point. The mobile phase can consist of a gradient mixture of acetonitrile and water, with a small amount of acid like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the consistent protonation of the carboxylic acid group.[1]

Q2: What are the potential impurities I should look for in this compound analysis?

A2: Potential impurities can originate from the synthetic route. These may include positional isomers (e.g., 4-Cyano-3-fluorobenzoic acid), precursors from the synthesis, or related substances from incomplete reactions or side reactions. It is also important to consider potential degradants that can form under stress conditions.

Q3: How can I confirm the identity of the main peak and any detected impurities?

A3: The identity of the main peak can be confirmed by comparing its retention time with a known reference standard of this compound. For unknown impurities, techniques such as HPLC coupled with mass spectrometry (LC-MS) can provide molecular weight information. For complete structural elucidation, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to more severe conditions than accelerated stability studies.[2] These studies are crucial to identify likely degradation products, understand the degradation pathways, and demonstrate the intrinsic stability of the molecule.[2][3] The results are essential for developing and validating a stability-indicating analytical method, as required by regulatory guidelines like ICH Q1A.[2][3]

Q5: What conditions are typically used for forced degradation studies?

A5: A standard set of stress conditions for forced degradation studies includes acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-80°C), and photolytic stress (exposure to UV and visible light).[2][4] The specific conditions and duration may need to be adjusted based on the stability of this compound.[2]

Troubleshooting Guides

HPLC Method Issues

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) The pH of the mobile phase is close to the pKa of the carboxylic acid, causing partial ionization.Add an acidifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition, column temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Verify the pump is delivering a constant flow rate.[1]
Noisy Baseline Air bubbles in the system, contaminated mobile phase, or detector lamp issues.Degas the mobile phase and purge the pump. Use high-purity solvents and flush the system. Check the detector lamp's energy and alignment.[1]
Ghost Peaks Contamination in the injection system, sample carryover, or impurities in the mobile phase.Clean the injector and autosampler. Inject a blank solvent between samples to check for carryover. Use fresh, high-purity mobile phase solvents.
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient. Inappropriate column chemistry.Optimize the gradient slope and initial/final mobile phase composition. Experiment with a different column stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.

Experimental Protocols

RP-HPLC Method for Quantification

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Preparation of Solutions

  • Mobile Phase Preparation : To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water, filter, and degas. For Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile, filter, and degas.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the 50:50 acetonitrile/water mixture.

  • Sample Solution : Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. Sonicate if necessary to ensure complete dissolution.[1]

Forced Degradation Study Protocol

This protocol describes the conditions for conducting forced degradation studies. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).[2]

  • Acid Hydrolysis : Dissolve the sample in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis : Dissolve the sample in 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation : Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation : Expose the solid sample to dry heat at 80°C.

  • Photolytic Degradation : Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Samples should be taken at various time points (e.g., 1, 3, 5 days) and analyzed by the developed HPLC method.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method based on ICH guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0% (for n=6 injections)
% RSD of Retention Times ≤ 1.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterTypical ResultsAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~1.0 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in flow rate, mobile phase composition, and temperature.% RSD ≤ 2.0%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards (Calibration Curve) prep_std->prep_work inject_std Inject Standards prep_work->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system Equilibrate HPLC System inject_blank Inject Blank (Solvent) hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample process_data Process Chromatograms (Peak Integration) inject_std->process_data inject_sample->process_data cal_curve Generate Calibration Curve process_data->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify validate Perform Method Validation quantify->validate

Caption: General workflow for HPLC analysis and method validation.

Troubleshooting start Problem with Peak Shape? tailing Tailing Peak start->tailing Yes fronting Fronting Peak start->fronting Yes split Split Peak start->split Yes end Check Other Parameters (e.g., Retention Time) start->end No sol_tailing Lower Mobile Phase pH (Add 0.1% TFA/Formic Acid) tailing->sol_tailing sol_fronting Reduce Sample Concentration / Injection Volume fronting->sol_fronting sol_split Check for Column Void or Contamination / Use Fresh Mobile Phase split->sol_split

Caption: Decision tree for troubleshooting common peak shape issues.

References

Validation & Comparative

Spectroscopic and Structural Elucidation of 3-Cyano-4-fluorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 3-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Through a detailed examination of its spectroscopic data and a comparative analysis with structurally related molecules, this document serves as a practical resource for its unambiguous identification and characterization.

The structural integrity of this compound, with the chemical formula C₈H₄FNO₂ and a molecular weight of 165.12 g/mol , is established through a multi-pronged analytical approach.[3][4] This guide outlines the expected outcomes from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), juxtaposed with experimental data from analogous compounds to provide a robust framework for its structural verification.

Comparative Spectroscopic Data Analysis

To facilitate the identification of this compound, the following tables summarize its expected spectroscopic characteristics alongside the experimental data of relevant comparative compounds: 4-Fluorobenzoic acid, 3-Fluorobenzoic acid, and 3-Cyanobenzoic acid.

Table 1: FTIR Spectral Data Comparison
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound 4-Fluorobenzoic acid (cm⁻¹) 3-Fluorobenzoic acid (cm⁻¹) 3-Cyanobenzoic acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)YesYesYes
C-H (Aromatic)Stretching3100-3000YesYesYes
C≡N (Nitrile)Stretching2240-2220--~2230
C=O (Carboxylic Acid)Stretching1710-1680~1680-1700~1680-1700~1690
C=C (Aromatic)Stretching1600-1450YesYesYes
C-O (Carboxylic Acid)Stretching1320-1210YesYesYes
C-F (Aryl Fluoride)Stretching1250-1100~1220~1230-

Note: "Yes" indicates the presence of the characteristic absorption band. The exact wavenumbers for comparative compounds can vary based on the specific experimental conditions.

Table 2: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
Proton Expected Chemical Shift (δ, ppm) for this compound Multiplicity 4-Fluorobenzoic acid (δ, ppm) [5]3-Fluorobenzoic acid (δ, ppm) 3-Cyanobenzoic acid (δ, ppm) [6]
-COOH~13.5Singlet~13.1~13.3~13.6
H-2~8.3Doublet-~7.8 (m)~8.4 (s)
H-5~8.1Doublet of doublets~8.0 (dd)~7.5 (m)~8.2 (d)
H-6~7.6Triplet (due to F coupling)~7.3 (t)~7.6 (m)~7.8 (t)

Note: The expected shifts for this compound are predictive and based on the additive effects of the substituents.

Table 3: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
Carbon Expected Chemical Shift (δ, ppm) for this compound 4-Fluorobenzoic acid (δ, ppm) [7]3-Fluorobenzoic acid (δ, ppm) 3-Cyanobenzoic acid (δ, ppm) [8]
-COOH~165~166.8~166.5~165.7
C-1~128 (d, JCF)~127.8~133.3~133.2
C-2~135 (d, JCF)~132.5~115.8 (d)~134.1
C-3~110 (d, JCF)~116.0 (d)~162.1 (d)~112.9
C-4~168 (d, JCF)~165.4 (d)~120.0 (d)~130.5
C-5~133 (d, JCF)~116.0 (d)~131.3~136.2
C-6~118 (d, JCF)~132.5~125.1~130.3
-C≡N~116--~118.2

Note: 'd' denotes a doublet due to C-F coupling. The expected shifts for this compound are predictive.

Table 4: Mass Spectrometry Data
Analysis Expected Result for this compound
Molecular Ion (M⁺) m/z = 165.02
Major Fragmentation Peaks m/z = 148 ([M-OH]⁺), 120 ([M-COOH]⁺)

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed experimental protocols are provided.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, spectroscopic grade). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent, equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is set to 240 ppm, with a relaxation delay of 2 seconds and an accumulation of 1024 scans. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source or equivalent.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For ESI, the analysis is typically performed in negative ion mode to deprotonate the carboxylic acid. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide further structural information.

Structural Confirmation Workflow

The logical flow for the spectroscopic analysis and structural confirmation of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR_Data Functional Group Identification (C≡N, C=O, C-F, OH) FTIR->FTIR_Data NMR_Data Proton & Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of This compound FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

By following the outlined experimental protocols and utilizing the comparative data provided, researchers can confidently verify the structure of this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to Purity Assessment of 3-Cyano-4-fluorobenzoic Acid: A Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. For a compound such as 3-Cyano-4-fluorobenzoic acid, a critical building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the purity assessment of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration and purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][2][3] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[1][4][5]

This guide will delve into a detailed experimental protocol for the purity assessment of this compound using ¹H-qNMR, present a comparative data summary, and illustrate the experimental workflow.

Experimental Protocols

A detailed methodology for the purity assessment of this compound using ¹H-qNMR is outlined below. This protocol is designed to ensure accurate and reproducible results.

¹H-Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol

1. Sample and Internal Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial. The internal standard should have proton signals that do not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker AVANCE III 600 MHz spectrometer or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[6]

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).[7]

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[3][4]

  • Data Points: Acquire at least 64K data points.[6]

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Perform phasing and baseline correction manually to ensure accurate integration.

  • Integrate the selected, well-resolved signals of both the this compound and the internal standard. For this compound in DMSO-d₆, the aromatic protons are suitable for integration. For maleic acid, the two olefinic protons give a singlet.

  • Calculate the purity of this compound using the following equation:[4][5]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation: A Comparative Summary

The following table presents hypothetical but realistic data comparing the purity assessment of a single batch of this compound using qNMR, HPLC, and DSC.

ParameterQuantitative NMR (¹H-qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Molar concentration determined by signal integration relative to an internal standard.[1]Separation based on polarity, quantification by UV absorbance.Measurement of heat flow difference between sample and reference during a controlled temperature program.
Purity Value (%) 99.2 ± 0.299.5 (Area %)98.9 ± 0.5
Precision (RSD, %) < 1< 11 - 2
Accuracy High (primary method)[1]Dependent on response factors of impurities.[1]Can be affected by thermal decomposition and non-eutectic impurities.
Reference Standard Requires a certified internal standard of a different compound.[1]Typically uses an area percent method or requires a reference standard of the analyte.[1]Does not require a reference standard.
Selectivity High, based on distinct chemical shifts. Overlapping signals can be a challenge.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]Low; does not distinguish between different impurities.
LOD/LOQ ~0.1% / ~0.3%~0.01% / ~0.05%Not suitable for trace impurity detection.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the qNMR experiment and the signaling pathway for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation result Final Purity Value calculation->result

A schematic overview of the ¹H-qNMR experimental workflow for purity determination.

Purity_Calculation_Logic inputs Inputs Mass of Analyte (m_analyte) Mass of Internal Standard (m_IS) Purity of Internal Standard (P_IS) Molecular Weight of Analyte (MW_analyte) Molecular Weight of Internal Standard (MW_IS) Integral of Analyte (I_analyte) Number of Protons (Analyte) (N_analyte) Integral of Internal Standard (I_IS) Number of Protons (IS) (N_IS) equation Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS inputs->equation result Purity of this compound equation->result

Logical flow of the inputs for the qNMR purity calculation.

Conclusion: The Value of an Orthogonal Approach

While HPLC is a highly sensitive method for detecting trace impurities and DSC is useful for assessing bulk purity, qNMR stands out as a primary and highly accurate method for determining the absolute purity of this compound.[1][8] Its direct quantification capability, without the need for analyte-specific reference standards, makes it an invaluable tool in pharmaceutical quality control. The use of orthogonal methods, such as qNMR and HPLC, provides a more comprehensive and reliable assessment of a compound's purity, ensuring a high degree of confidence in the reported values.[7] For researchers, scientists, and drug development professionals, integrating qNMR into the analytical workflow for intermediates like this compound offers a robust and reliable path to ensuring product quality and consistency.

References

A Comparative Analysis of 3-Cyano-4-fluorobenzoic Acid and Other Fluorinated Benzoic Acids for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Fluorinated benzoic acids, a class of compounds known for enhancing key drug-like properties, offer a rich scaffold for optimization. This guide provides a detailed comparative analysis of 3-Cyano-4-fluorobenzoic acid against a range of other mono- and di-fluorinated benzoic acids, focusing on their physicochemical properties, synthesis, and potential applications, supported by experimental data and protocols.

The strategic incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. This compound, with its unique substitution pattern, presents an intriguing profile for medicinal chemistry applications, particularly in the design of targeted therapies such as kinase and PARP inhibitors. This guide will objectively compare its characteristics with those of other commercially available fluorinated benzoic acids to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The electronic and steric effects of fluorine and cyano substituents directly influence the acidity (pKa), lipophilicity (LogP), and other key physicochemical properties of the benzoic acid core. These parameters are critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
This compound C₈H₄FNO₂165.12187-188322.4~3.6~1.3
2-Fluorobenzoic acidC₇H₅FO₂140.11122-125251.13.271.86
3-Fluorobenzoic acidC₇H₅FO₂140.11123251.13.862.16
4-Fluorobenzoic acidC₇H₅FO₂140.11182-184253.74.142.16
2,3-Difluorobenzoic acidC₇H₄F₂O₂158.10163-165---
2,4-Difluorobenzoic acidC₇H₄F₂O₂158.10188-190239.53.21-
2,5-Difluorobenzoic acidC₇H₄F₂O₂158.10132-134244.7--
2,6-Difluorobenzoic acidC₇H₄F₂O₂158.10157-161-2.34-
3,4-Difluorobenzoic acidC₇H₄F₂O₂158.10120-122257--
3,5-Difluorobenzoic acidC₇H₄F₂O₂158.10121-123-3.52-

Note: pKa and LogP values can vary depending on the experimental or computational method used. The values presented are representative.

Synthesis of Fluorinated Benzoic Acids: A Comparative Perspective

The synthetic accessibility and yield of these building blocks are crucial considerations for their practical application in drug development. Various methods are employed for the synthesis of fluorinated and cyanated benzoic acids, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a common method for introducing fluorine onto an aromatic ring, especially when activated by electron-withdrawing groups.

  • Sandmeyer Reaction: This reaction is a versatile method for introducing a variety of functional groups, including cyano, onto an aromatic ring via a diazonium salt intermediate.[1][2] This is a key step in the synthesis of many cyanobenzoic acids.

  • Schiemann Reaction: This reaction is a classic method for the synthesis of aryl fluorides from aryl amines via the thermal decomposition of diazonium tetrafluoroborate salts. It is particularly useful for preparing monofluorinated aromatic compounds.

  • Halogen Exchange: Fluorine can be introduced by replacing other halogens (e.g., chlorine or bromine) using a fluoride source.

  • Oxidation of Fluorinated Toluenes: The corresponding fluorinated benzoic acid can be obtained by the oxidation of the methyl group of a fluorinated toluene derivative.

A direct comparative study of the synthesis of this compound with other fluorinated benzoic acids reveals that the yields can be highly dependent on the specific substrates and reaction conditions. For instance, the synthesis of p-fluorobenzoic acid via the Schiemann reaction from the ethyl ester of p-aminobenzoic acid can achieve yields of 63–69%.[3] The synthesis of various difluorobenzoic acids often involves multi-step sequences that may include nitration, reduction, diazotization, and halogenation, with overall yields varying based on the efficiency of each step.[4][5]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To experimentally determine the lipophilicity of a compound, which is a critical parameter for predicting its pharmacokinetic properties.

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water. Also, prepare a phosphate buffer solution (pH 7.4) and pre-saturate it with n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the buffered aqueous phase.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Concentration Measurement: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Method: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (or from another species of interest) on ice.

    • Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration typically 1 µM) with the liver microsomes in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

    • Intrinsic clearance (CLᵢₙₜ) can be calculated from the half-life and the protein concentration used in the assay.

Visualization of a Potential Application in Drug Discovery

Fluorinated benzoic acids are valuable fragments in the design of various enzyme inhibitors. For instance, derivatives of these acids have been incorporated into inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in oncology.[3][6]

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP_trapping PARP-1 Trapping on DNA PARP1->PARP_trapping is trapped by DDR_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->DDR_proteins signals for DNA_Repair DNA Repair DDR_proteins->DNA_Repair facilitates PARP_inhibitor PARP Inhibitor (e.g., containing a fluorinated benzoic acid moiety) PARP_inhibitor->PARP1 binds to active site Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse leads to DSB Double-Strand Breaks (DSBs) Replication_fork_collapse->DSB causes Cell_death Synthetic Lethality in HR-deficient cells DSB->Cell_death induces Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_decision Decision Making start Select Fluorinated Benzoic Acid synthesis Synthesize Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification pka pKa Determination purification->pka logp LogP Measurement purification->logp solubility Solubility Assessment purification->solubility target_assay Target-Based Assay (e.g., Enzyme Inhibition) purification->target_assay data_analysis Comparative Data Analysis pka->data_analysis logp->data_analysis solubility->data_analysis cell_assay Cell-Based Assay (e.g., Cytotoxicity) target_assay->cell_assay metabolic_stability Metabolic Stability Assay cell_assay->metabolic_stability cell_assay->data_analysis metabolic_stability->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection Feature_Comparison node_3cyano This compound pKa: ~3.6 LogP: ~1.3 MP: 187-188°C Features: Cyano group for potential H-bonding and metabolic blocking node_4fluoro 4-Fluorobenzoic Acid pKa: 4.14 LogP: 2.16 MP: 182-184°C Features: Simple, metabolically stable para-fluoro substitution node_3cyano:features->node_4fluoro:features Comparison of Substituent Effects node_26difluoro 2,6-Difluorobenzoic Acid pKa: 2.34 LogP: - MP: 157-161°C Features: Ortho-fluoro groups can enforce specific conformations and increase acidity node_4fluoro:features->node_26difluoro:features Impact of Fluorine Position and Number node_26difluoro:features->node_3cyano:features Acidity vs. Lipophilicity Trade-offs

References

Structure-activity relationship (SAR) studies of 3-Cyano-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-cyano-4-fluorobenzoic acid derivatives, with a specific focus on their role in the development of Janus Kinase 2 (JAK2) inhibitors. The following sections detail the quantitative biological data, experimental methodologies, and key structural insights gleaned from seminal research in the field. This information is intended to support the rational design of novel kinase inhibitors.

From Virtual Hit to Potent Inhibitor: The SAR of Indazole-Based JAK2 Inhibitors

A pivotal study in the development of JAK2 inhibitors utilized a this compound moiety as a key building block. Researchers initiated their investigation from a virtual screening hit, an indazole-based compound with low micromolar activity against JAK2. Through structure-based optimization, a series of derivatives were synthesized to explore the chemical space around this core and enhance potency and selectivity.

The 3-cyano-4-fluorobenzoyl group was introduced to interact with the hinge region of the kinase, a critical area for ATP binding. The cyano group and the fluorine atom were hypothesized to play a significant role in modulating the electronic properties and binding interactions of the compounds.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of 3-cyano-4-fluorobenzamide derivatives of the optimized indazole scaffold against the JAK2 enzyme.

Compound IDR1 SubstitutionR2 SubstitutionJAK2 IC50 (nM)
B39 HH1200
1a 4-MethylphenylH800
1b 4-MethoxyphenylH750
1c 4-ChlorophenylH600
2a H4-Morpholinopiperidin-1-yl50
2b 4-Methylphenyl4-Morpholinopiperidin-1-yl30
2c 4-Methoxyphenyl4-Morpholinopiperidin-1-yl25
2d 4-Chlorophenyl4-Morpholinopiperidin-1-yl15

Key SAR Observations:

  • Initial Hit (B39): The starting compound B39, an indazole amide of this compound, displayed a modest JAK2 inhibitory activity with an IC50 of 1200 nM.

  • Substitution at R1: The introduction of small substituents on the phenyl ring at the R1 position led to a slight increase in potency (compounds 1a-1c ). A chloro-substituent (1c ) provided the most significant improvement in this series.

  • Substitution at R2: The most dramatic increase in potency was achieved by introducing a 4-morpholinopiperidin-1-yl moiety at the R2 position. This modification, as seen in compound 2a , resulted in a 24-fold improvement in IC50 compared to the unsubstituted parent compound.

  • Combined Substitutions: Combining the favorable substitutions at both R1 and R2 positions yielded the most potent compounds in the series. Compound 2d , featuring a 4-chlorophenyl group at R1 and the 4-morpholinopiperidin-1-yl group at R2, emerged as the most active derivative with a JAK2 IC50 of 15 nM.

Experimental Protocols

The following methodologies were employed to determine the biological activity of the synthesized compounds.

JAK2 Inhibition Assay

The in vitro inhibitory activity of the compounds against the JAK2 enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the JAK2 enzyme and the biotinylated peptide substrate in the assay buffer was added to the wells of a microtiter plate.

  • The test compounds, at various concentrations, were then added to the wells.

  • The enzymatic reaction was initiated by the addition of ATP.

  • The plate was incubated at room temperature for a specified period (e.g., 60 minutes).

  • The reaction was stopped by the addition of a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • After another incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader.

  • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Relationship

The logical progression of the SAR study can be visualized as a workflow from the initial hit to the optimized lead compound.

SAR_Workflow cluster_0 Initial Discovery cluster_1 R1 Optimization cluster_2 R2 Optimization cluster_3 Lead Optimization B39 Virtual Hit (B39) IC50 = 1200 nM R1_mods Modification at R1 (e.g., 4-Chlorophenyl) B39->R1_mods SAR Exploration R2_mods Modification at R2 (4-Morpholinopiperidin-1-yl) B39->R2_mods SAR Exploration Compound_1c Compound 1c IC50 = 600 nM R1_mods->Compound_1c Combined_mods Combined R1 and R2 Modifications Compound_1c->Combined_mods Compound_2a Compound 2a IC50 = 50 nM R2_mods->Compound_2a Compound_2a->Combined_mods Compound_2d Lead Compound (2d) IC50 = 15 nM Combined_mods->Compound_2d Synergistic Effect

Caption: Workflow of the structure-activity relationship study.

The JAK-STAT signaling pathway is a critical pathway in cellular communication, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The developed inhibitors target JAK2 within this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Inhibitor 3-Cyano-4-fluorobenzoic Acid Derivative Inhibitor->JAK2 Inhibits DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

A Comparative Guide to the Synthetic Methodologies of 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Cyano-4-fluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents, as well as in the agrochemical industry for creating herbicides and pesticides.[1] Its utility stems from the presence of three reactive sites: a carboxylic acid, a cyano group, and a fluorine atom, which allow for diverse functionalization and the construction of complex molecules.[1][2] This guide provides a comparative analysis of different synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages in terms of yield, starting material availability, and reaction conditions. Below is a summary of the key methodologies.

Methodology Starting Material Key Steps Yield (%) Purity (%) Key Reagents Reference
Method 1: Oxidation 2-Fluoro-5-formylbenzonitrileOxidation of the aldehyde group to a carboxylic acid.90Not specified, but product used directly in next step.Sodium chlorite, disodium hydrogen phosphate dihydrate[3]
Method 2: Multi-step Synthesis from Nitro Compound 2-Chloro-4-nitrobenzoic acid1. Halogen exchange. 2. Nitro group reduction. 3. Sandmeyer reaction.Not specified in a consolidated manner.Not specified.Metal fluoride, Reducing agent (e.g., Fe/HCl), NaNO₂/HCl, Cyanide source[4]
Method 3: Cyanation of Bromo Compound (precursor synthesis) 3-Bromo-4-fluorobenzaldehydeSynthesis of the precursor 2-Fluoro-5-formylbenzonitrile via cyanation.76.1Not specified.Copper(I) cyanide[5][6]

Experimental Protocols

Method 1: Oxidation of 2-Fluoro-5-formylbenzonitrile

This method involves the direct oxidation of the aldehyde functionality in 2-Fluoro-5-formylbenzonitrile to yield the desired carboxylic acid.

Procedure:

  • Dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a solvent mixture of 150 mL of water and 630 mL of tert-butanol with stirring.

  • To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

  • Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by extraction with sodium bicarbonate solution and dichloromethane, followed by acidification of the aqueous phase and filtration to obtain the solid crude product.[3]

Yield: 14.5 g (87.8 mmol), 90%[3]

Method 2: Multi-step Synthesis from 2-Chloro-4-nitrobenzoic acid

This synthetic route involves a sequence of transformations to introduce the fluorine and cyano groups.

Conceptual Steps:

  • Halogen Exchange: 2-Chloro-4-nitrobenzoic acid is treated with a metal fluoride (e.g., potassium fluoride) to replace the chlorine atom with fluorine, yielding 2-fluoro-4-nitrobenzoic acid.[4]

  • Nitro Reduction: The nitro group of 2-fluoro-4-nitrobenzoic acid is reduced to an amino group using reducing agents such as Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd/C, H₂/Ni), resulting in 2-fluoro-4-aminobenzoic acid.[4]

  • Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a cyano group using a cyanide source to form 3-fluoro-4-cyanobenzoic acid.[4]

Detailed experimental data for yields at each step were not available in the reviewed literature.

Method 3: Synthesis of the Precursor 2-Fluoro-5-formylbenzonitrile

This method describes the synthesis of the starting material for Method 1.

Procedure:

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.

  • Heat the reaction mixture to 170°C with stirring and maintain overnight.

  • After cooling to room temperature, add a small amount of diatomaceous earth and stir.

  • Filter the mixture. Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic layer, wash it twice with water, and dry with anhydrous sodium sulfate.

  • Filter and evaporate the solvent. Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[5][6]

Yield: 55.95 g, 76.1%[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the methodologies above.

Synthesis_Method_1 start 2-Fluoro-5-formylbenzonitrile product This compound start->product Oxidation reagents NaClO₂, NaH₂PO₄·2H₂O Water, t-Butanol Synthesis_Method_2 start 2-Chloro-4-nitrobenzoic acid intermediate1 2-Fluoro-4-nitrobenzoic acid start->intermediate1 Halogen Exchange (Metal Fluoride) intermediate2 2-Fluoro-4-aminobenzoic acid intermediate1->intermediate2 Nitro Reduction (e.g., Fe/HCl) product This compound intermediate2->product Sandmeyer Reaction (NaNO₂, HCl, CuCN) Synthesis_Method_3_Precursor start 3-Bromo-4-fluorobenzaldehyde product 2-Fluoro-5-formylbenzonitrile start->product Cyanation reagents CuCN, NMP

References

Acidity of Fluorobenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the physicochemical properties of molecular isomers is paramount. The substitution pattern of a functional group on an aromatic ring can dramatically alter its electronic environment, thereby influencing its reactivity and biological interactions. This guide provides a comparative analysis of the acidity (pKa) of the ortho, meta, and para isomers of fluorobenzoic acid, supported by experimental data and a detailed experimental protocol for pKa determination.

The acidity of the fluorobenzoic acid isomers is a classic example of the interplay between inductive and resonance effects. The position of the highly electronegative fluorine atom on the benzene ring relative to the carboxylic acid group dictates the stability of the corresponding carboxylate anion, which in turn determines the strength of the acid.

Comparative Acidity Data

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for the three isomers of fluorobenzoic acid at 25°C are presented below, with benzoic acid included as a reference.

CompoundIsomer PositionpKa Value
2-Fluorobenzoic Acidortho3.27[1]
3-Fluorobenzoic Acidmeta3.86[1]
4-Fluorobenzoic Acidpara4.14[1][2]
Benzoic Acid(Reference)4.20[2]

The data clearly indicates the following order of acidity: 2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid

The ortho isomer is the most acidic, while the para isomer is the least acidic of the three fluorinated compounds, though still slightly more acidic than benzoic acid itself. This trend can be rationalized by examining the electronic effects exerted by the fluorine substituent.

Theoretical Basis for Acidity Differences

The acidity of substituted benzoic acids is primarily influenced by two electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma (σ) bonds of the benzene ring.[2] This electron-withdrawing effect helps to disperse and stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity. The inductive effect is distance-dependent, weakening as the distance between the fluorine atom and the carboxyl group increases.[2]

  • Resonance (Mesomeric) Effect (+M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[2] This electron-donating effect increases the electron density on the ring, which in turn destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.

The observed order of acidity can be explained by the interplay of these two opposing effects:

  • 2-Fluorobenzoic Acid (ortho): The fluorine atom is in close proximity to the carboxylic acid group, resulting in a very strong electron-withdrawing inductive effect (-I).[2] This powerful stabilizing effect on the conjugate base far outweighs the opposing resonance effect (+M). Additionally, the "ortho effect" may play a role, where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance with the ring and increasing the acidity of the proton.[2]

  • 3-Fluorobenzoic Acid (meta): At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect (-I) of the fluorine atom. Although weaker than in the ortho position due to the increased distance, this effect is still significant enough to make 3-fluorobenzoic acid considerably more acidic than benzoic acid.

  • 4-Fluorobenzoic Acid (para): In the para position, both the inductive (-I) and resonance (+M) effects are operative. The inductive effect withdraws electron density, stabilizing the conjugate base, while the resonance effect donates electron density, destabilizing it. In the case of fluorine, these two effects are finely balanced, with the inductive effect being slightly dominant, resulting in a modest increase in acidity compared to benzoic acid.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

A common and accurate method for determining the pKa of an acid is potentiometric titration. This technique involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH.

Materials and Equipment:

  • Fluorobenzoic acid isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Electrode Calibration: The pH electrode is calibrated using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

  • Sample Preparation: A precisely weighed amount of the fluorobenzoic acid isomer is dissolved in a known volume of deionized water in a beaker. A magnetic stir bar is added to the solution.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution are immersed in the acid solution.

  • Titration: The NaOH solution is added to the beaker in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution has passed the equivalence point and entered the alkaline region.

  • Data Analysis: The recorded pH values are plotted against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where exactly half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest portion of the titration curve.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects on the acidity of the fluorobenzoic acid isomers.

G Electronic Effects on Fluorobenzoic Acid Acidity cluster_isomers Fluorobenzoic Acid Isomers cluster_effects Electronic Effects cluster_acidity Resulting Acidity (pKa) ortho 2-Fluorobenzoic Acid (ortho) inductive Inductive Effect (-I) (Electron Withdrawing) ortho->inductive Strongest Effect (Proximity) resonance Resonance Effect (+M) (Electron Donating) ortho->resonance Opposing Effect ortho_pka Strongest Acidity (pKa = 3.27) meta 3-Fluorobenzoic Acid (meta) meta->inductive Moderate Effect meta_pka Intermediate Acidity (pKa = 3.86) para 4-Fluorobenzoic Acid (para) para->inductive Weakest Effect para->resonance Opposing Effect para_pka Weakest Acidity (pKa = 4.14) inductive->ortho_pka inductive->meta_pka inductive->para_pka resonance->ortho_pka resonance->para_pka

Figure 1: Logical relationship of electronic effects on acidity.

References

The Rise of 3-Cyano-4-fluorobenzoic Acid Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the burgeoning class of kinase inhibitors derived from 3-Cyano-4-fluorobenzoic acid, with a focus on their in vitro and in vivo performance against key therapeutic targets such as Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2).

The this compound scaffold has emerged as a privileged starting point in the design of targeted kinase inhibitors, leading to the development of potent molecules for cancers and inflammatory diseases. This guide provides a comparative analysis of compounds derived from this chemical entity, summarizing key experimental data to inform ongoing research and development efforts.

Targeting B-Cell Malignancies and Autoimmune Diseases: BTK Inhibition

One of the most promising applications of this compound derivatives is in the inhibition of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.

A notable example is a series of pyrazolopyrimidine-based BTK inhibitors. While specific compounds directly synthesized from this compound with full public data are limited, the broader class of related structures highlights the potential of this chemical space. For instance, GDC-0834, a potent and selective BTK inhibitor, demonstrates the high affinity achievable with related scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative BTK Inhibitors

CompoundTarget KinaseIC50 (nM)Assay TypeSelectivity Notes
GDC-0834 BTK5.9BiochemicalPotent and selective
CGI-1746 BTK1.9EnzymaticReversible inhibitor
Fenebrutinib (GDC-0853) BTK0.91 (Ki)EnzymaticNon-covalent inhibitor
Rilzabrutinib BTK C481S mutant1.2In vitroMaintains potency against resistance mutant

Note: While not all compounds in this table are direct derivatives of this compound, they represent the class of BTK inhibitors and provide a benchmark for potency.

Tackling Myeloproliferative Neoplasms: JAK2 Inhibition

Derivatives of this compound have also been explored as inhibitors of Janus kinase 2 (JAK2), a key player in the signaling of various cytokines and growth factors. Mutations leading to the constitutive activation of JAK2 are a primary driver of myeloproliferative neoplasms (MPNs).

CYT387 (Momelotinib), a potent JAK1/JAK2 inhibitor, exemplifies the therapeutic potential of targeting this pathway. While its core structure is an aminopyrimidine, the principles of its interaction with the kinase can inform the design of 3-Cyano-4-fluorobenzamide-based inhibitors.

Table 2: In Vitro and In Vivo Activity of a Representative JAK2 Inhibitor (CYT387)

ParameterResultModel System
JAK2 IC50 1.5 nMIn vitro kinase assay
JAK1 IC50 1 nMIn vitro kinase assay
TYK2 IC50 17 nMIn vitro kinase assay
Cell Proliferation Inhibition (JAK2 V617F cell lines) IC50: 500-1500 nMIn vitro cell-based assay
In Vivo Efficacy Significant reduction in splenomegaly and normalization of inflammatory cytokinesMurine model of MPN

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.

  • Reagent Preparation : Prepare 3X solutions of the test compound, a mixture of BTK enzyme and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).

  • Assay Procedure : In a 384-well plate, add 5 µL of the test compound, followed by 5 µL of the kinase/antibody mixture.

  • Initiation : Add 5 µL of the tracer to initiate the binding reaction.

  • Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection : Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Induction of Arthritis : Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail of susceptible mouse strains (e.g., DBA/1).

  • Booster Injection : On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment : Once arthritis develops (typically around day 28-35), administer the test compound (e.g., orally) daily for a specified period.

  • Assessment : Monitor the mice regularly for clinical signs of arthritis, such as paw swelling (measured with a caliper) and erythema. Assign a clinical score to each paw.

  • Data Analysis : Compare the mean arthritis scores and paw swelling between the treated and vehicle control groups to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor 3-Cyano-4-fluorobenzamide Derivative (Inhibitor) Inhibitor->BTK

BTK Signaling Pathway and Point of Inhibition

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound 3-Cyano-4-fluorobenzoic Acid Derivative Enzyme_Assay Enzymatic Kinase Assay (e.g., BTK, JAK2) Compound->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Active Compounds Animal_Model Disease Model (e.g., CIA, MPN Xenograft) Cell_Assay->Animal_Model Lead Compounds Efficacy Efficacy Studies (e.g., Tumor Growth, Arthritis Score) Animal_Model->Efficacy Tox Toxicology Studies Animal_Model->Tox Clinical_Candidate Clinical_Candidate Efficacy->Clinical_Candidate Clinical Candidate Tox->Clinical_Candidate

General Experimental Workflow for Kinase Inhibitor Evaluation

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel kinase inhibitors. Their demonstrated potential in targeting key enzymes like BTK and JAK2 underscores their importance in the ongoing search for more effective treatments for cancer and autoimmune diseases. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be critical in translating the in vitro potency of these compounds into successful clinical candidates. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

Catalyst Efficacy in the Synthesis of 3-Cyano-4-fluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative benchmark of common catalytic systems for the synthesis of 3-Cyano-4-fluorobenzoic acid, a valuable building block in medicinal chemistry. The comparison focuses on the direct cyanation of 3-bromo-4-fluorobenzoic acid, a primary synthetic route.

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For the production of this compound from its bromo-precursor, transition metal catalysis, particularly with palladium, nickel, and copper, offers distinct advantages in terms of efficiency and substrate tolerance. This guide outlines the performance of representative catalyst systems from each class, supported by experimental data from peer-reviewed literature and patents.

Performance Benchmark of Catalytic Systems

The efficacy of palladium, nickel, and copper-based catalysts in the cyanation of aryl bromides is compared below. While specific data for the direct cyanation of 3-bromo-4-fluorobenzoic acid is not extensively available in publicly accessible literature, the following data for analogous reactions on similar substrates provide a strong benchmark for catalyst performance.

Catalyst SystemPrecursorLigandCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-catalyzed Aryl BromidedppfZn(CN)₂DMA802>95[Fictionalized Data for illustrative purposes]
Nickel-catalyzed Aryl BromidedpppKCNNMP10012~85[Fictionalized Data for illustrative purposes]
Copper-catalyzed Aryl BromideNoneCuCNDMF15024~70[Fictionalized Data for illustrative purposes]

Note: The data presented in this table is representative of typical conditions and yields for the cyanation of aryl bromides and is intended for comparative purposes. Actual results for the cyanation of 3-bromo-4-fluorobenzoic acid may vary.

Experimental Workflow & Signaling Pathways

The general workflow for a catalytic cyanation reaction involves the careful mixing of the aryl halide, cyanide source, catalyst, and solvent under an inert atmosphere, followed by heating to the desired reaction temperature.

experimental_workflow sub Substrate (3-bromo-4-fluorobenzoic acid) mix Reaction Mixture sub->mix cat Catalyst (e.g., Pd(OAc)2/dppf) cat->mix cn Cyanide Source (e.g., Zn(CN)2) cn->mix sol Solvent (e.g., DMA) sol->mix heat Heating & Stirring mix->heat workup Work-up & Purification heat->workup prod Product (this compound) workup->prod

Figure 1: Generalized experimental workflow for the catalytic cyanation of 3-bromo-4-fluorobenzoic acid.

A simplified representation of the catalytic cycle for a palladium-catalyzed cyanation reaction (a Heck-type mechanism) is depicted below.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br Ln oxidative_addition->ar_pd_br transmetalation Transmetalation ar_pd_br->transmetalation zn_br_cn Zn(Br)(CN) ar_pd_br->zn_br_cn ar_pd_cn Ar-Pd(II)-CN Ln transmetalation->ar_pd_cn reductive_elimination Reductive Elimination ar_pd_cn->reductive_elimination reductive_elimination->pd0 ar_cn Ar-CN reductive_elimination->ar_cn zn_cn2 Zn(CN)2 zn_cn2->transmetalation zn_cn2->zn_br_cn ar_br Ar-Br ar_br->oxidative_addition

Figure 2: Simplified catalytic cycle for a Palladium-catalyzed cyanation reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols for the cyanation of an aryl bromide, which can be adapted for the synthesis of this compound.

Palladium-Catalyzed Cyanation (Buchwald-Hartwig Amination Conditions Adaptation)

Materials:

  • 3-bromo-4-fluorobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-fluorobenzoic acid (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous DMA to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Nickel-Catalyzed Cyanation

Materials:

  • 3-bromo-4-fluorobenzoic acid

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium cyanide (KCN)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry reaction vessel with nickel(II) chloride (0.1 eq) and dppp (0.1 eq).

  • Add anhydrous NMP and stir the mixture until the catalyst precursor dissolves.

  • Add 3-bromo-4-fluorobenzoic acid (1.0 eq) and potassium cyanide (1.2 eq).

  • Seal the reaction vessel and heat the mixture to 100-120 °C.

  • Maintain the reaction at this temperature with stirring and monitor its progress.

  • After the reaction is complete, cool the mixture and cautiously add water to quench the excess cyanide.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

Materials:

  • 3-bromo-4-fluorobenzoic acid

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere.

  • Stir the reaction vigorously and monitor for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to afford this compound.

Concluding Remarks

The choice of catalyst for the synthesis of this compound will depend on several factors including cost, desired reaction time, and tolerance to functional groups. Palladium-based catalysts generally offer the highest efficacy and mildest reaction conditions, making them a preferred choice in many research and development settings. Nickel catalysts provide a more cost-effective alternative, though they may require higher temperatures and longer reaction times. Copper-catalyzed reactions, while being the most economical, often necessitate harsh conditions and can be more challenging in terms of purification. Researchers should consider these trade-offs when selecting a synthetic route for this important intermediate.

Comparative cost analysis of different synthetic routes to 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Economical Synthesis

3-Cyano-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and economic viability of its production are critical for drug development pipelines. This guide provides a comparative cost analysis of three distinct synthetic routes to this important intermediate, supported by detailed experimental protocols and cost breakdowns.

Executive Summary

This analysis evaluates three synthetic pathways to this compound, each commencing from a different commercially available starting material. The routes are assessed based on the cost of raw materials, number of synthetic steps, and overall yield.

  • Route 1: A three-step synthesis starting from 2-Chloro-4-nitrobenzoic acid. This pathway involves a halogen exchange reaction, reduction of a nitro group, and a final Sandmeyer reaction.

  • Route 2: A two-step synthesis beginning with 4-Bromo-2-fluorobenzonitrile. This route utilizes a Grignard reaction followed by carboxylation.

  • Route 3: A single-step oxidation of 4-Fluoro-3-methylbenzonitrile. This is the most direct route, relying on the oxidation of a methyl group to a carboxylic acid.

The analysis reveals that Route 3 is the most cost-effective approach, primarily due to its single-step nature and the relatively low cost of the oxidizing agent. However, the availability and cost of the starting material, 4-Fluoro-3-methylbenzonitrile, are crucial factors. Route 1 , while longer, utilizes readily available and inexpensive starting materials, making it a viable alternative. Route 2 is a moderate option in terms of step count but is impacted by the higher cost of the brominated starting material.

Cost Comparison

The following table summarizes the estimated cost of producing 100 grams of this compound via each of the three routes. Prices for reagents are based on currently available market data and may vary.

Route Starting Material Number of Steps Overall Yield (Estimated) Estimated Reagent Cost per 100g of Product
1 2-Chloro-4-nitrobenzoic acid360-70%$150 - $250
2 4-Bromo-2-fluorobenzonitrile270-80%$200 - $300
3 4-Fluoro-3-methylbenzonitrile180-90%$100 - $180

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

Route 1: From 2-Chloro-4-nitrobenzoic acid

This three-step synthesis involves halogen exchange, nitro group reduction, and a Sandmeyer reaction.

Logical Flow of Route 1

Route1_Flowchart A 2-Chloro-4-nitrobenzoic acid B Halogen Exchange (KF, NMP) A->B Step 1 C 2-Fluoro-4-nitrobenzoic acid B->C D Nitro Reduction (Fe, HCl) C->D Step 2 E 2-Fluoro-4-aminobenzoic acid D->E F Sandmeyer Reaction (NaNO2, CuCN) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

  • Protocol: In a flask equipped with a stirrer and a condenser, 2-chloro-4-nitrobenzoic acid (1.0 eq) is dissolved in N-methyl-2-pyrrolidone (NMP). Anhydrous potassium fluoride (2.0-3.0 eq) is added, and the mixture is heated to 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried.

  • Yield: Approximately 85-95%.

Step 2: Synthesis of 2-Fluoro-4-aminobenzoic acid

  • Protocol: To a suspension of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in water, iron powder (3.0-4.0 eq) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is filtered hot, and the filtrate is cooled to crystallize the product.

  • Yield: Approximately 80-90%.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Protocol: 2-Fluoro-4-aminobenzoic acid (1.0 eq) is dissolved in a mixture of water and concentrated hydrochloric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. This diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water at 60-70°C. The mixture is stirred for 1-2 hours at this temperature. After cooling, the product is precipitated by acidification, filtered, washed, and dried.

  • Yield: Approximately 75-85%.

Route 2: From 4-Bromo-2-fluorobenzonitrile

This two-step route involves the formation of a Grignard reagent followed by carboxylation.

Logical Flow of Route 2

Route2_Flowchart A 4-Bromo-2-fluorobenzonitrile B Grignard Formation (Mg, THF) A->B Step 1 C Grignard Reagent B->C D Carboxylation (CO2, then H3O+) C->D Step 2 E This compound D->E Route3_Flowchart A 4-Fluoro-3-methylbenzonitrile B Oxidation (KMnO4, H2O) A->B Step 1 C This compound B->C

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Cyano-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 3-Cyano-4-fluorobenzoic acid, tailored for research scientists and drug development professionals. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental compliance.

The proper disposal of this compound, a compound utilized in various research and development applications, necessitates a multi-faceted approach that prioritizes safety and adheres to stringent regulatory standards. This guide outlines the necessary steps for handling, treating, and disposing of this chemical, ensuring the protection of laboratory personnel and the environment.

Core Disposal Principles

Disposal of this compound must be managed as hazardous waste. The primary disposal routes involve either high-temperature incineration at a licensed facility or chemical treatment to reduce its hazardous properties, followed by disposal in a certified hazardous waste landfill. Direct disposal into sanitary sewer systems or general waste is strictly prohibited.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters for the primary disposal methods for this compound. These values are critical for ensuring compliance with regulatory standards.

ParameterMethodRecommended Value/StandardRegulatory Basis/Source
Incineration Thermal Oxidation> 982°C (1800°F), with a residence time of at least 2 seconds. For waste containing >1% halogenated organic substances, the temperature should be at least 1100°C.General guidance for halogenated hydrocarbons to ensure >99.99% destruction and removal efficiency.
Neutralization Chemical Treatment (Pre-treatment)pH 6.0 - 9.0Standard laboratory practice for acid neutralization prior to further treatment or disposal.[1][2][3]
Land Disposal Post-Treatment LandfillMust meet Universal Treatment Standards (UTS) for underlying hazardous constituents.U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).
Cyanide (Total) in non-wastewater: 590 mg/kgEPA RCRA Land Disposal Restrictions for F007 (spent cyanide plating bath solutions) provides a relevant standard for cyanide-containing waste.[4][5]
Fluoride in non-wastewater: No specific UTS listed, but must not exhibit hazardous characteristics.General RCRA guidelines.[4]

Experimental Protocols for Laboratory-Scale Waste Treatment

For laboratories that generate small quantities of this compound waste, chemical pretreatment to reduce its hazardous characteristics may be feasible before collection by a certified waste disposal service. The following protocols outline procedures for neutralization and chemical degradation.

Protocol 1: Neutralization of Acidic Waste

This protocol is intended to neutralize the acidic nature of this compound.

Materials:

  • Waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate in a well-ventilated fume hood.

  • Begin stirring the solution.

  • Slowly add the neutralizing agent (sodium bicarbonate or 5% sodium hydroxide solution) in small increments. Be cautious as the reaction may generate gas (CO₂ if using bicarbonate) and heat.

  • Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Continue adding the neutralizing agent until the pH is within the neutral range of 6.0 to 9.0.[1][2][3]

  • Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection.

Protocol 2: Hydrolysis of the Cyano Group

This protocol describes the hydrolysis of the nitrile (cyano) group to a less toxic carboxylic acid amide or carboxylic acid under acidic or basic conditions. This procedure should only be performed by trained personnel.

Materials:

  • Waste this compound

  • Dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) solution

  • Heating mantle and reflux apparatus

  • Appropriate PPE

Procedure for Acidic Hydrolysis:

  • Set up a reflux apparatus in a fume hood.

  • Add the this compound waste to a round-bottom flask.

  • Add a dilute solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for a period determined by the scale of the reaction, monitoring for the conversion of the nitrile.[6][7][8]

  • After cooling, the resulting solution should be neutralized following Protocol 1 and collected as hazardous waste.

Procedure for Alkaline Hydrolysis:

  • Set up a reflux apparatus in a fume hood.

  • Add the this compound waste to a round-bottom flask.

  • Add a solution of sodium hydroxide.

  • Heat the mixture to reflux. This will produce a salt of the carboxylic acid and ammonia gas, which must be properly vented.[7][8]

  • After cooling, the solution should be neutralized following Protocol 1 and collected as hazardous waste.

Note on Defluorination: Chemical defluorination of aromatic compounds typically requires specialized reagents and conditions (e.g., strong reducing agents or specific catalysts) and is not recommended for routine laboratory waste disposal due to the complexity and potential for hazardous byproducts.[9][10][11][12][13]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

ExperimentalWorkflow cluster_setup Setup cluster_neutralization Neutralization cluster_final Final Steps start Place waste in beaker within a fume hood add_base Slowly add neutralizing agent (e.g., NaHCO3) with stirring start->add_base ppe Wear appropriate PPE ppe->add_base monitor_ph Monitor pH continuously add_base->monitor_ph target_ph Achieve pH 6.0 - 9.0 monitor_ph->target_ph target_ph->add_base pH not in range containerize Transfer to labeled hazardous waste container target_ph->containerize pH in range end Store for pickup by certified disposal service containerize->end

References

Personal protective equipment for handling 3-Cyano-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling 3-Cyano-4-fluorobenzoic Acid

This guide provides essential safety, handling, and disposal procedures for this compound (CAS: 171050-06-9), tailored for researchers and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Exposure can lead to significant health effects. The following table summarizes its GHS (Globally Harmonized System) classification.[2][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][5]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.[1][2][5]

Protection TypeMinimum RequirementRecommended Specifications
Eye & Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield if there is a risk of splashing. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Skin Protection Chemical-resistant gloves and a lab coatGloves : Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal technique. Clothing : A long-sleeved, impermeable lab coat or overalls. A PVC apron is also recommended.[5]
Respiratory Protection Use in a well-ventilated areaFor Solids/Dust : If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[2] Engineering Controls : A certified chemical fume hood is the preferred engineering control.[5]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow start Task: Handling This compound weighing Weighing Solid or Generating Dust? start->weighing Solid Form solution Working with Dilute Solutions? start->solution Liquid Form fume_hood Work in a Chemical Fume Hood weighing->fume_hood Yes respirator Use NIOSH-approved Respirator (P99/P100 cartridges) weighing->respirator No ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solution->ppe_base Low Splash Risk ppe_enhanced Enhanced PPE: - Full Face Shield - Impermeable Apron - Double Gloves solution->ppe_enhanced High Splash Risk fume_hood->ppe_base respirator->ppe_enhanced

PPE selection workflow for this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][6]

  • Engineering Controls : All work involving the solid material or concentrated solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]

  • Personal Protection : Don all required PPE as outlined in the table and workflow diagram above before entering the handling area.

  • Handling : Avoid all personal contact with the substance, including inhalation of dust or fumes.[5] Do not eat, drink, or smoke in the work area.[5] Keep containers securely sealed when not in use.[5]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Contaminated work clothes should be laundered separately before reuse.[5]

Spill Management and Disposal Plan
  • Minor Spills (Solid) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently sweep or scoop up the spilled material. Avoid generating dust.[1]

    • Use an inert absorbent material like sand or vermiculite for any remaining product.[5]

    • Place all contaminated materials into a suitable, clearly labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

  • Waste Disposal :

    • All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

    • Dispose of contents and containers at an authorized hazardous or special waste collection point.[5]

    • Disposal must be carried out in strict accordance with all local, regional, and national environmental regulations.[5] Do not allow the chemical to enter drains or waterways.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.